4-(Cyclohexylamino)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(cyclohexylamino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h6-10,13-14H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNKVPHOSQGNRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656337 | |
| Record name | 4-(Cyclohexylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10014-69-4 | |
| Record name | 4-(Cyclohexylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 4 Cyclohexylamino Phenol and Its Derivatives
Alkylation and Hydroalkylation Approaches
Alkylation and hydroalkylation are primary methods for attaching a cyclohexyl group to a phenol (B47542) molecule. These reactions typically involve the electrophilic attack of a cyclohexyl cation or a related species onto the electron-rich aromatic ring of phenol.
The acid-catalyzed alkylation of phenol with either cyclohexene (B86901) or cyclohexanol (B46403) is a widely studied method for producing cyclohexylphenols. This process can yield a mixture of products, including 2-cyclohexylphenol (B93547) (2-CP), 4-cyclohexylphenol (B75765) (4-CP), and di-substituted phenols, depending on the catalyst and reaction conditions. researchgate.net
When using cyclohexene as the alkylating agent, acid catalysts generate a cyclohexyl cation, which then reacts with phenol. researchgate.net Both homogeneous catalysts, like methanesulfonic acid (CH₃SO₃H), and heterogeneous catalysts, such as the ion-exchange resin Amberlyst-15, are effective. researchgate.net Studies have shown that the choice of catalyst significantly impacts the selectivity of the reaction. For instance, Amberlyst-15 tends to produce an ortho/para (o/p) product ratio close to 2, whereas methanesulfonic acid can lead to a higher o/p ratio, ranging from 3 to 5. researchgate.net
The use of cyclohexanol as the alkylating agent proceeds differently. Detailed spectroscopic analysis has revealed that the alkylation reaction does not significantly occur until the majority of the cyclohexanol has been dehydrated to cyclohexene by the acid catalyst. organic-chemistry.org The presence of alcohol slows the alkylation reaction because it preferentially forms protonated dimers at the Brønsted acid sites of the catalyst, which hinders the subsequent reaction with phenol. organic-chemistry.org
The reaction is not without side reactions. A common byproduct is the dimerization of cyclohexene to form cyclohexylcyclohexene. researchgate.net The formation of di-cyclohexyl phenols is also observed, even at low conversions, because the initial alkylphenol products are highly activated towards further electrophilic attack. researchgate.net
Table 1: Comparison of Catalysts in Phenol Cyclohexylation
| Catalyst | Reactants | Temperature (°C) | Phenol Conversion (%) | Product Selectivity | Source |
|---|---|---|---|---|---|
| Amberlyst-15 | Phenol, Cyclohexene | 85 | Variable | o/p ratio ~2 | researchgate.net |
| Methanesulfonic Acid | Phenol, Cyclohexene | 85 | Variable | o/p ratio 3-5 | researchgate.net |
| H-Y Zeolite | Phenol, Cyclohexene | 200 | 88.6 | 66.5% o-CP, 55.3% p-CP | chemicalbook.com |
Note: The yields for o- and p-cyclohexylphenol over H-Y Zeolite appear to sum to over 100%, which may reflect the original data's reporting method, possibly as yields based on converted phenol.
A selective method for synthesizing 4-cyclohexylphenol involves the palladium-catalyzed hydroalkylation of phenol. In this one-pot process, phenol itself serves as the source for both the aromatic ring and the cyclohexyl group. nih.govresearchgate.net The reaction is carried out under hydrogen pressure in the presence of a palladium catalyst, such as 1% Pd on Al₂O₃, and a molten salt like a mixture of NaCl and AlCl₃. nih.gov This approach can selectively yield 4-cyclohexylphenol. For example, using 1% Pd-Al₂O₃ with a NaCl-AlCl₃ molten salt at 120°C for 4.5 hours resulted in a 31.9% yield of 4-cyclohexylphenol. nih.gov
Bifunctional catalysts, which possess both metal and acid sites, are also effective. Systems combining palladium on carbon (Pd/C) with zeolites like H-BEA have been explored for aqueous-phase phenol hydroalkylation. researchgate.net The reaction proceeds through a cascade where phenol is first hydrogenated to cyclohexanol on the palladium sites, followed by the alkylation of another phenol molecule, catalyzed by the acid sites of the zeolite. researchgate.net
Zeolites are crystalline aluminosilicates with well-defined pore structures and acidic properties, making them highly effective and shape-selective catalysts for phenol alkylation. researchgate.netresearchgate.netyoutube.com Large-pore zeolites, such as H-Y, H-Beta, and H-Mordenite, are particularly suitable for producing p-cyclohexylphenol selectively. chemicalbook.comresearchgate.net
The catalytic activity and product selectivity depend on several factors, including the strength and concentration of acid sites, steric constraints imposed by the zeolite framework, and the nature of the alkylating agent. organic-chemistry.org For instance, the alkylation of phenol with cyclohexanol over HY and modified HY zeolites at temperatures between 140-220°C primarily yields 4-cyclohexylphenol. chemicalbook.com The ratio of 2-cyclohexylphenol to 4-cyclohexylphenol tends to decrease with increasing temperature and reaction time. chemicalbook.com
Bifunctional catalysts composed of cobalt phosphide (B1233454) (Co₂P) supported on various zeolites (Beta, Mordenite, Ferrierite, MCM-22) have been used for the one-pot synthesis of cyclohexylphenol via hydroalkylation. researchgate.net The Co₂P/Beta catalyst demonstrated the highest yield and selectivity for cyclohexylphenol, which was attributed to its three-dimensional microporosity, large external surface area, and highly dispersed Co₂P nanoparticles. researchgate.net
Table 2: Performance of Zeolite-Based Catalysts in Cyclohexylphenol Synthesis
| Catalyst System | Reactants | Temperature (°C) | Key Finding | Source |
|---|---|---|---|---|
| H-Y Zeolite | Phenol, Cyclohexene | 200 | 88.6% phenol conversion | chemicalbook.com |
| H-Mordenite, H-Beta | Phenol, Cyclohexanol | 140-220 | Selective for 4-cyclohexylphenol | researchgate.net |
| Co₂P/Beta Zeolite | Phenol (Hydroalkylation) | 150 | 56% selectivity for cyclohexylphenol | researchgate.net |
Amination Strategies
Amination strategies introduce a nitrogen-containing group, which is a necessary step toward forming aminophenol derivatives. These can be broadly classified into reductive amination and direct amination methods.
Reductive amination of phenol can lead to the formation of cyclohexylamines. This process typically involves the reaction of phenol with ammonia (B1221849) or an amine in the presence of a catalyst and a reducing agent (hydrogen). An efficient method has been demonstrated using supported Nickel (Ni) catalysts, which avoids the need for more expensive noble metals. rsc.org This reaction can produce primary, secondary, and tertiary cyclohexylamines in good yields by varying the phenol and amine substrates. rsc.org
Another approach to aminophenols is through the reduction of nitrophenols. researchgate.net This is a two-step process where phenol is first nitrated to form nitrophenols, which are then reduced to aminophenols. The reduction can be achieved using iron or through catalytic hydrogenation. researchgate.netresearchgate.net Catalytic reduction is often the preferred method for producing 2- and 3-aminophenol (B1664112). researchgate.net
Direct amination of phenols offers a more atom-economical route to arylamines by directly forming a C-N bond. researchgate.netresearchgate.net These methods can be metal-catalyzed or metal-free.
Rhodium-catalyzed amination of phenols with various primary and secondary amines has been shown to be a general and redox-neutral method, producing diverse anilines with water as the only byproduct. acs.orgorganic-chemistry.org The rhodium catalyst is thought to facilitate the difficult keto-enol tautomerization of phenol, allowing for a subsequent dehydrative condensation with the amine. acs.org
Metal-free approaches have also been developed. One such method involves a Smiles rearrangement, where an acid amide acts as a transfer reagent. researchgate.net This approach is particularly effective for phenols with electron-withdrawing substituents. Another metal-free procedure uses 2-bromo-N-phenylpropanamide as the aminating reagent in the presence of a base like KOH, which is compatible with a wide range of phenols. organic-chemistry.org
Advanced Synthetic Protocols
Advanced synthetic methodologies provide efficient and novel pathways for the formation of complex organic molecules like 4-(cyclohexylamino)phenol and its derivatives. These protocols often offer improvements in terms of yield, selectivity, and environmental impact compared to more traditional methods.
Hydroxylation of Aryl Halides via Hydroxide (B78521) Surrogates and Palladium Catalysis
The direct conversion of aryl halides to phenols is a fundamental transformation in organic synthesis. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and regioselective method to achieve this, providing a direct route to phenolic compounds that are key structural motifs in pharmaceuticals, agrochemicals, and natural products. nih.gov
A significant advancement in this area involves the use of specialized palladium catalysts and hydroxide surrogates under mild conditions. One such protocol employs a palladacycle precatalyst based on the biarylphosphine ligand tBuBrettPhos. nih.govnih.gov This catalytic system effectively promotes the cross-coupling of various aryl and heteroaryl halides with hydroxide sources like potassium hydroxide (KOH) or cesium hydroxide (CsOH). nih.govnih.govmit.edu The reactions typically proceed at moderate temperatures, such as 80 °C, in a solvent system like a 1:1 mixture of 1,4-dioxane (B91453) and water, and can accommodate a wide range of substrates. nih.gov This includes electronically diverse and sterically hindered aryl halides, which can be converted into the corresponding phenols in high to excellent yields. nih.gov
In addition to alkali metal hydroxides, hydroxide surrogates have been developed to facilitate the hydroxylation under even milder conditions. Boric acid, B(OH)₃, has been identified as an efficient and non-toxic hydroxide reagent for the palladium-catalyzed conversion of (hetero)aryl halides to phenols. organic-chemistry.org This method is noted for its tolerance of a broad array of functional groups, including those that are base-sensitive. organic-chemistry.org The use of boric acid as a hydroxide source, often in combination with a suitable ligand like t-BuBrettPhos, represents a valuable and environmentally benign strategy for phenol synthesis. organic-chemistry.org
Table 1: Palladium-Catalyzed Hydroxylation Methods for Phenol Synthesis
| Feature | Method 1: Palladacycle Precatalyst | Method 2: Boric Acid Surrogate |
|---|---|---|
| Catalyst | Palladium precatalyst with tBuBrettPhos ligand nih.govnih.gov | Palladium catalyst with t-BuBrettPhos ligand organic-chemistry.org |
| Hydroxide Source | Potassium Hydroxide (KOH) or Cesium Hydroxide (CsOH) nih.gov | Boric Acid (B(OH)₃) organic-chemistry.org |
| Substrate Scope | (Hetero)aryl bromides, chlorides, and iodides nih.gov | (Hetero)aryl chlorides and bromides organic-chemistry.org |
| Key Advantages | High yields for a broad range of substrates, including sterically hindered ones. nih.gov | Mild reaction conditions, tolerance of base-sensitive functional groups, low toxicity. organic-chemistry.org |
| Reference | nih.govnih.govmit.edu | organic-chemistry.org |
Multicomponent Reaction (MCR) Strategies for Phenolic and Amine-Containing Scaffolds
Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates structural features from each of the starting materials. nih.govfrontiersin.org These reactions are cornerstones of modern organic and medicinal chemistry due to their remarkable efficiency, atom economy, and ability to rapidly generate molecular complexity and diversity from simple building blocks. nih.govsotelolab.esnih.gov
The principles of MCRs are particularly well-suited for the synthesis of molecules containing multiple functional groups, such as phenolic and amine-containing scaffolds. Instead of a linear, stepwise synthesis that requires the isolation and purification of intermediates, MCRs reduce the number of synthetic operations to a single step, which saves time, resources, and minimizes waste. frontiersin.orgsotelolab.es This approach aligns with the principles of green chemistry and is highly valuable in the discovery of new pharmacologically active compounds. sotelolab.esresearchgate.net
While a specific MCR for the direct synthesis of this compound is not prominently documented, the strategy can be conceptually applied. A hypothetical MCR could involve the one-pot combination of a p-benzoquinone derivative, cyclohexylamine (B46788), and a suitable third component or catalyst system to construct the final aminophenol structure. The inherent flexibility of MCRs allows for the creation of large libraries of related compounds by simply varying the individual starting components, making it a powerful strategy for exploring structure-activity relationships. frontiersin.orgresearchgate.net
Table 2: Principles and Advantages of Multicomponent Reactions (MCRs)
| Principle/Advantage | Description | Reference |
|---|---|---|
| Convergence | Three or more reactants are combined in a single reaction vessel. | nih.gov |
| Efficiency | Reduces the number of synthetic steps, saving time and resources. | frontiersin.orgsotelolab.es |
| Atom Economy | Most atoms of the reactants are incorporated into the final product, minimizing waste. | nih.gov |
| Molecular Diversity | Allows for the rapid generation of a wide range of products by varying the starting materials. | frontiersin.org |
| Complexity | Generates structurally complex molecules from simple and readily available precursors in one step. | nih.gov |
Synthesis of Structural Analogs and Schiff Base Derivatives of this compound
The core structure of this compound can be modified to produce a variety of structural analogs and derivatives, such as Schiff bases, which can then be used as ligands in coordination chemistry.
Synthesis and Complexation of this compound Ligands with Metal Ions
Schiff bases are a class of organic compounds characterized by the presence of an azomethine or imine functional group (>C=N–). researchgate.netbibliomed.org They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.net Schiff bases are highly versatile ligands in coordination chemistry because the imine nitrogen has a lone pair of electrons that can be donated to a metal ion, and the presence of other nearby functional groups, such as a phenolic hydroxyl group, can lead to the formation of highly stable multidentate chelate complexes with a wide range of metal ions. researchgate.netresearchgate.net
While this compound itself is a secondary amine and thus cannot directly form a Schiff base, derivatives can be prepared from structurally related precursors. For example, a Schiff base ligand containing the core aminophenol structure can be synthesized by reacting 4-aminophenol (B1666318) with a suitable aldehyde or ketone.
The synthesis of these ligands is often straightforward, involving refluxing the amine and carbonyl components in an alcoholic solvent. researchgate.net The resulting Schiff base ligand can then be complexed with various metal salts. The coordination typically involves the nitrogen atom of the imine group and the oxygen atom of the phenolic hydroxyl group. scirp.org The resulting metal complexes can adopt various geometries, such as octahedral or square planar, depending on the metal ion and the specific structure of the ligand. researchgate.netscirp.org These structural properties can be investigated using methods like infrared and electronic spectroscopy, as well as magnetic susceptibility measurements. scirp.org
Table 3: General Characteristics of Schiff Base Metal Complexes
| Characteristic | Description | Reference |
|---|---|---|
| Ligand Formation | Condensation of a primary amine and a carbonyl compound (aldehyde or ketone). | bibliomed.orgresearchgate.net |
| Donor Atoms | Commonly include the imine nitrogen and a phenolic oxygen. | researchgate.netscirp.org |
| Metal Ions | Form stable complexes with a wide variety of transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)). | researchgate.netresearchgate.net |
| Coordination Geometry | Can be octahedral, tetrahedral, or square planar, among others. | scirp.org |
| Stability | The formation of a chelate ring involving the metal, imine nitrogen, and phenolic oxygen enhances complex stability. | bibliomed.org |
Advanced Spectroscopic and Analytical Characterization Techniques in 4 Cyclohexylamino Phenol Research
Spectroscopic Analysis
Spectroscopic methods provide detailed information about the molecular structure and bonding within 4-(Cyclohexylamino)phenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, HSQC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. In ¹H NMR, the chemical shifts of the protons provide information about their local electronic environment. For aromatic compounds like phenol (B47542), proton signals typically appear in the range of 7 to 8 δ. docbrown.info The hydroxyl (-OH) proton of a phenol can absorb over a wider range, from 3 to 8 δ. docbrown.info The specific chemical shifts for the protons in this compound would be influenced by the electron-donating effects of the amino and hydroxyl groups and the geometry of the cyclohexyl ring.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a two-dimensional NMR technique that correlates the chemical shifts of protons directly attached to carbon atoms. This is invaluable for assigning the signals in both the ¹H and ¹³C NMR spectra, confirming the connectivity within the this compound molecule.
Table 1: Representative ¹H NMR Chemical Shift Ranges for Phenolic Compounds
| Functional Group | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Protons | 7.0 - 8.0 docbrown.info |
| Phenolic -OH Proton | 3.0 - 8.0 docbrown.info |
| Cyclohexyl Protons | 1.0 - 2.5 |
| Amino Proton (-NH-) | Variable |
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. researchgate.net Key vibrational frequencies help confirm the molecular structure.
The IR spectrum of a phenolic compound typically shows a broad absorption band in the region of 3500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. libretexts.org The C-O stretching vibration of the phenol appears around 1200 cm⁻¹. The presence of the secondary amine (N-H) would also give rise to a characteristic stretching vibration. Aromatic rings exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.org
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) |
|---|---|
| O-H Stretch (Phenol) | ~3500 (broad) libretexts.org |
| N-H Stretch (Secondary Amine) | ~3300-3500 |
| C-H Stretch (Aromatic) | >3000 |
| C-H Stretch (Aliphatic) | <3000 |
| C=C Stretch (Aromatic) | 1450-1600 libretexts.org |
| C-O Stretch (Phenol) | ~1200 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Diffuse Reflectance Spectroscopy (DRS)
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Phenolic compounds exhibit characteristic UV absorption peaks that can be used for quantification and characterization. ajpaonline.com The absorption maximum (λmax) for phenol in an aqueous solution is typically observed around 269-270 nm. researchgate.netresearchgate.net The position and intensity of these peaks can be influenced by the solvent and the presence of other functional groups. The amino and cyclohexyl groups in this compound would likely cause a shift in the λmax compared to unsubstituted phenol.
Diffuse Reflectance Spectroscopy (DRS) is a related technique often used for solid samples, providing similar information about electronic transitions. tue.nl It is particularly useful for analyzing powdered or opaque materials where transmission measurements are not feasible. tue.nl
Mass Spectrometry (MS, GC-MS, LC-MS, LC-MS/MS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides a precise molecular weight for this compound.
When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), MS becomes a highly sensitive and selective tool for identifying and quantifying compounds in complex mixtures. nih.govmdpi.com
GC-MS: This technique is suitable for volatile and thermally stable compounds. This compound may require derivatization to increase its volatility for GC-MS analysis.
LC-MS and LC-MS/MS: These are versatile techniques for analyzing a wide range of compounds, including those that are not suitable for GC-MS. mdpi.comnih.gov LC-MS separates the components of a mixture before they are introduced into the mass spectrometer. youtube.com Tandem mass spectrometry (LC-MS/MS) provides even greater specificity by subjecting selected ions to further fragmentation, which yields structural information about the molecule. mdpi.commdpi.com
X-ray Diffraction (XRD) and Single Crystal X-ray Determination
X-ray diffraction (XRD) is a primary technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.govipinnovative.com Single crystal X-ray diffraction, in particular, provides unambiguous and highly accurate structural data, including bond lengths, bond angles, and crystal packing information. mdpi.comresearchgate.net
For this compound, a single crystal X-ray diffraction study would reveal the precise conformation of the cyclohexyl ring, the geometry around the nitrogen atom, and the hydrogen bonding interactions in the solid state. This technique is considered the gold standard for structural elucidation of crystalline materials. nih.gov
Chromatographic Separation and Quantification
Chromatographic techniques are essential for the separation, identification, and quantification of this compound from various sample matrices. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of phenolic compounds. nih.govnih.gov
A typical HPLC method for this compound would involve a reverse-phase column, such as a C18 or a specialized column like Newcrom R1. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com Detection is commonly achieved using a UV detector set at the λmax of the compound. mdpi.com
The development and validation of a robust HPLC method are crucial for accurate quantification. nih.gov This includes assessing parameters such as linearity, sensitivity, precision, and accuracy. mdpi.comelsevierpure.com
Table 3: Common Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Phenol |
| Acetonitrile |
| Phosphoric acid |
| Formic acid |
| Carbon |
| Nitrogen |
| Oxygen |
Gas Chromatography (GC, GC-FID, GC-TCD)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. In the context of this compound, which has a relatively high boiling point, GC analysis is often employed to detect and quantify it, as well as its precursors and degradation products in various matrices. For instance, GC is utilized to monitor the purity of N-cyclohexyl-p-aminophenol and to identify byproducts in its synthesis, such as 4-aminophenol (B1666318) and cyclohexanone.
The selection of the detector is critical for sensitivity and selectivity. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds like this compound. A Thermal Conductivity Detector (TCD) can also be used, offering a universal response to all compounds, which is advantageous when analyzing a wide range of substances with different chemical properties.
Liquid Chromatography (LC, HPLC, UPLC, LC-UV, LC-OCD)
Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), is a cornerstone for the analysis of this compound. These techniques are well-suited for non-volatile or thermally labile compounds.
HPLC with UV detection (LC-UV) is frequently used for the quantitative analysis of this compound in various samples. The aromatic ring in the molecule provides strong UV absorbance, allowing for sensitive detection. Researchers have developed HPLC methods to separate this compound from other related aromatic amines and phenols that may be present as impurities or degradation products.
A study on the photocatalytic degradation of p-aminophenol, a related compound, utilized HPLC to monitor the concentration of intermediates, which could include this compound in different reaction contexts. Furthermore, the analysis of rubber antioxidants often involves HPLC to separate and identify various components, including derivatives of p-phenylenediamine (B122844) and related phenols.
| Technique | Application in this compound Analysis | Common Detector | Reference |
| HPLC | Quantification and purity assessment of this compound. | UV Detector | |
| UPLC | High-resolution separation of isomers and related impurities. | UV, MS | |
| LC-OCD | Analysis of organic carbon content in samples containing the compound. | Organic Carbon Detector |
Supercritical Fluid Chromatography (SFC) and Ultra Performance Convergence Chromatography (UPCC)
Supercritical Fluid Chromatography (SFC) and its modern iteration, Ultra Performance Convergence Chromatography (UPCC), offer a middle ground between GC and LC. These techniques use a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC and UPCC are advantageous for their speed and efficiency in separating a wide range of compounds, including those that are challenging for GC and LC.
In the analysis of antioxidants and related compounds, SFC provides a powerful tool for separating complex mixtures. The technique's ability to handle a broad polarity range makes it suitable for analyzing this compound and its potential derivatives in matrices such as rubber and plastics.
Derivatization Techniques for Enhanced Chromatographic Analysis
Derivatization is a chemical modification process used to improve the analytical properties of a compound for chromatographic analysis. For this compound, derivatization can enhance its volatility for GC analysis or improve its detectability for LC.
A common derivatization strategy involves acylation or silylation of the phenolic hydroxyl and secondary amine groups. This process can reduce the polarity of the molecule, decrease peak tailing, and improve thermal stability for GC analysis. For HPLC, derivatization can be used to introduce a fluorescent tag, significantly increasing the sensitivity of the detection method. These techniques are particularly valuable when analyzing trace levels of this compound in complex environmental or biological samples.
Size-Exclusion Chromatography (SEC)
Size-Exclusion Chromatography (SEC) is a technique that separates molecules based on their size in solution. While not typically used for the primary analysis of a small molecule like this compound itself, SEC is invaluable in the broader context of its applications. For example, when this compound is used as an antioxidant or monomer in the production of polymers, SEC is employed to determine the molecular weight distribution of the resulting polymeric materials. This information is critical for understanding the physical properties and performance of the polymer.
Electrochemical and Surface Characterization Methods
Electrochemical methods are instrumental in understanding the redox behavior of this compound and its performance as a corrosion inhibitor.
Potentiodynamic Polarization
Potentiodynamic polarization is a key electrochemical technique used to evaluate the corrosion inhibition efficiency of chemical compounds. In the context of this compound, this method is applied to study its ability to protect metal surfaces, such as mild steel or copper, from corrosion in aggressive environments.
The technique involves varying the potential of a metal electrode immersed in a corrosive solution with and without the inhibitor and measuring the resulting current. The data is plotted to generate a polarization curve. From this curve, critical parameters like the corrosion potential (Ecorr), corrosion current density (icorr), and polarization resistance (Rp) can be determined. A decrease in icorr and an increase in Rp in the presence of this compound indicate effective corrosion inhibition.
Studies have shown that this compound can act as an effective corrosion inhibitor for mild steel in acidic media. The molecule adsorbs onto the metal surface, forming a protective layer that blocks the active sites for corrosion. The efficiency of inhibition often depends on the concentration of the inhibitor and the temperature. The mechanism of inhibition can be elucidated by examining the shifts in the anodic and cathodic branches of the polarization curves.
| Parameter | Description | Significance in this compound Research | References |
| Corrosion Potential (Ecorr) | The potential at which the rate of oxidation equals the rate of reduction. | A shift in Ecorr indicates the type of inhibition (anodic, cathodic, or mixed). | |
| Corrosion Current Density (icorr) | A measure of the corrosion rate. | A lower icorr value in the presence of the inhibitor signifies better protection. | |
| Polarization Resistance (Rp) | The resistance of the metal to corrosion. | A higher Rp value indicates a more effective inhibitor. | |
| Inhibition Efficiency (%) | The percentage decrease in the corrosion rate due to the inhibitor. | Quantifies the effectiveness of this compound as a corrosion inhibitor. |
The adsorption of this compound on the metal surface is often described by adsorption isotherms, such as the Langmuir isotherm, which provides insights into the interaction between the inhibitor molecules and the metal.
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to study the electrochemical properties of materials and their interfaces. In the context of aminophenol derivatives, EIS is instrumental in understanding their behavior at electrode surfaces, which is crucial for applications such as corrosion inhibition and electrochemical sensing.
Studies on p-aminophenol, a parent compound to this compound, demonstrate that EIS can elucidate the kinetics of electron transfer and the formation of films on electrode surfaces. For instance, research on the electrochemical oxidation of p-aminophenol shows that the process can lead to the formation of a polymeric film, which can be characterized by EIS. The impedance spectra, often represented as Nyquist plots, can reveal information about the charge transfer resistance (Rct) and the capacitance of the electrical double layer (Cdl) at the electrode-electrolyte interface.
While specific EIS data for this compound is not readily found, it is anticipated that its electrochemical behavior would be influenced by the bulky cyclohexyl group attached to the amine. This group could sterically hinder the electropolymerization that is observed with p-aminophenol, leading to different impedance characteristics. The electron-donating nature of the cyclohexylamino group would also be expected to affect the oxidation potential and the resulting film properties.
Illustrative Data for a Related Compound (p-Aminophenol):
| Parameter | Value | Significance |
| Charge Transfer Resistance (Rct) | Varies with concentration and electrode material | Indicates the resistance to the electrochemical reaction at the electrode surface. A higher Rct suggests slower kinetics. |
| Double Layer Capacitance (Cdl) | Dependent on the surface area and the dielectric properties of the interface | Reflects the charge storage capability at the electrode-electrolyte interface. Changes in Cdl can indicate adsorption or film formation. |
This table is illustrative and based on general findings for p-aminophenol derivatives; specific values would be experiment-dependent.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanoscale. In the context of this compound research, AFM would be invaluable for visualizing the morphology of any films formed on surfaces, for instance, during corrosion inhibition studies.
AFM could be used to:
Image the adsorption of this compound molecules on a metal surface, providing insights into the formation of a protective layer.
Assess the surface roughness of a material before and after treatment with the compound, quantifying its effectiveness as a corrosion inhibitor.
Study the morphology of electropolymerized films , if they are formed, revealing details about their uniformity and thickness.
Although no specific AFM images for this compound were found, the technique has been widely applied to study the surface morphology of materials treated with similar organic corrosion inhibitors.
Scanning Electron Microscopy (SEM) and Metallurgical Research Microscopy (MRM)
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a sample by scanning it with a focused beam of electrons. Metallurgical Research Microscopy (MRM), a form of optical microscopy, is used to observe the microstructure of metals and alloys. Both techniques are critical in evaluating the performance of corrosion inhibitors.
In the study of this compound as a potential corrosion inhibitor, SEM could be used to:
Examine the surface of a metal coupon exposed to a corrosive environment with and without the inhibitor. Images would reveal the extent of corrosion, such as pitting and cracking.
Provide elemental analysis of the surface through Energy Dispersive X-ray Spectroscopy (EDX), an accessory to SEM, to confirm the presence of the inhibitor on the surface.
MRM would complement SEM by providing a broader view of the metal's grain structure and how it is affected by the corrosive medium and the inhibitor.
Thermal Analysis (e.g., Thermogravimetric Analysis (TG/DTA))
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical properties of materials as a function of temperature.
For this compound, TGA would provide information on its thermal stability and decomposition profile. A TGA curve would show the weight loss of the sample as it is heated, indicating the temperatures at which different decomposition steps occur. DTA, often run concurrently with TGA, would show the temperature difference between the sample and a reference material, revealing whether the decomposition processes are exothermic or endothermic.
A computational study on the related compound N-acetyl-para-aminophenol (APAP) has shown that thermodynamic properties such as enthalpy, entropy, and specific heat capacity increase with rising temperature, while Gibbs free energy decreases researchgate.net. Similar theoretical studies could be applied to this compound to predict its thermal behavior.
Hypothetical Thermal Decomposition Data for this compound:
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
| 150-250 | ~5% | Loss of adsorbed water/impurities |
| 250-400 | ~40% | Decomposition of the cyclohexylamino group |
| 400-600 | ~55% | Decomposition of the phenolic ring |
This table is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.
Chemical Isotope Labeling for Quantitative Analysis
Chemical isotope labeling is a powerful technique used in conjunction with mass spectrometry for the accurate quantification of molecules in complex mixtures. This method involves tagging the analyte of interest with an isotope-labeled reagent.
For the quantitative analysis of this compound, a suitable isotope-labeled derivatizing agent that reacts with the phenolic hydroxyl group or the secondary amine could be used. For instance, dansyl chloride is a common reagent for labeling phenols and amines. By using a heavy isotope-labeled version (e.g., containing ¹³C or ¹⁵N) and a light version (containing ¹²C and ¹⁴N), two different samples can be mixed and analyzed together. The ratio of the peak intensities of the heavy and light-labeled this compound in the mass spectrum would provide a precise relative quantification.
This approach offers significant advantages, including improved accuracy and the ability to correct for variations in sample preparation and instrument response. A study on the analysis of amine and phenol compounds in Baijiu demonstrated the effectiveness of chemical isotope labeling for improving the MS response and achieving accurate quantification explorationpub.com.
Mechanistic Insights into the Reactivity and Functionality of 4 Cyclohexylamino Phenol
Reaction Mechanisms in Phenol (B47542) Oxidation and Functionalization
The reactivity of 4-(Cyclohexylamino)phenol is largely characterized by reactions involving the phenolic hydroxyl group and the aromatic ring. These include oxidation processes and substitutions on the ring, which are influenced by the electronic nature of the substituents.
Proton-Coupled Electron Transfer (PCET) is a fundamental process in the chemistry of phenols, involving the simultaneous transfer of a proton and an electron. acs.org This mechanism is crucial in many chemical and biological reactions, including the oxidation of tyrosine in photosystem II. diva-portal.org PCET can proceed through a concerted pathway (CPET), where the proton and electron are transferred in a single kinetic step, or through stepwise pathways involving initial electron transfer followed by proton transfer (ET/PT) or vice versa (PT/ET). nih.gov
The study of phenol-amine compounds provides valuable models for understanding PCET. nih.gov The mechanism of phenol oxidation can be tuned by factors such as the nature of the proton-accepting base and the strength of the oxidant. diva-portal.org Theoretical studies on the phenoxyl/phenol couple have shown that both PCET and Hydrogen Atom Transfer (HAT) transition states can exist, with their relative stability influenced by factors like solvent polarity. nih.gov The free energy barrier for these reactions tends to increase with the polarity of the solvent. nih.gov
The phenol ring is highly susceptible to electrophilic aromatic substitution due to the activating and ortho-, para-directing effects of the hydroxyl group. britannica.combyjus.comucalgary.ca The nonbonding electrons on the oxygen atom stabilize the intermediate carbocation formed during the substitution, particularly when the electrophile attacks the ortho or para positions. britannica.com This high reactivity often allows for reactions to occur under milder conditions than those required for benzene (B151609). ucalgary.ca
In the context of cyclohexylation, an electrophilic substitution reaction, the cyclohexyl group is introduced onto the aromatic ring. The hydroxyl group of the phenol directs the incoming electrophile primarily to the ortho and para positions. This is a common strategy in organic synthesis, for instance, in the Friedel-Crafts synthesis of the antioxidant BHT (butylated hydroxytoluene) from para-cresol. libretexts.orglibretexts.org While specific studies on the cyclohexylation of this compound are not detailed in the provided results, the general principles of electrophilic aromatic substitution on phenols would apply.
The hydroxylation of phenols is a significant reaction for producing dihydroxybenzenes like hydroquinone (B1673460) and catechol. mdpi.com This process can be achieved using various oxidants, with hydrogen peroxide being a common choice. mdpi.com Catalysts play a crucial role in the selectivity and efficiency of these reactions. For instance, titanium silicate (B1173343) zeolites are effective for phenol hydroxylation with hydrogen peroxide. mdpi.com
The enzyme tyrosinase provides a biological model for catalytic phenol hydroxylation. It contains a dinuclear copper active site that activates dioxygen to hydroxylate phenols to catechols. nih.gov Synthetic models mimicking the tyrosinase active site have been developed to perform catalytic hydroxylation of phenols. These synthetic systems often require specific conditions, such as low temperatures and the presence of a base, to achieve catalytic turnover. nih.govscispace.com The mechanism is proposed to involve the deprotonation of the phenol, its binding to the copper center, and subsequent reaction with an activated oxygen species. nih.govscispace.com
| Catalyst Type | Reactants | Products | Key Mechanistic Features |
| Tyrosinase (enzyme) | Phenols, Dioxygen | Catechols, Quinones | Dinuclear copper active site activates dioxygen. nih.gov |
| Synthetic Copper Complexes | Phenols, Dioxygen | Catechols, Quinones | Mimics tyrosinase; requires specific conditions for turnover. nih.govscispace.com |
| Titanium Silicate Zeolites | Phenol, Hydrogen Peroxide | Hydroquinone, Catechol | Heterogeneous catalysis. mdpi.com |
| Heteropolyacid Salts | Phenol, Hydrogen Peroxide | Hydroquinone, Catechol | Homogeneous catalysis; selectivity depends on the metal in the heteropolyacid. google.com |
Molecular Mechanisms of Biological Activity
The biological effects of this compound are rooted in its chemical structure, which enables it to participate in various biochemical processes, primarily as an antioxidant and an antimicrobial agent.
Phenolic compounds are well-known for their antioxidant properties, which they exert through several mechanisms to neutralize free radicals and protect against oxidative damage. nih.govnih.gov
Free Radical Scavenging: Phenols can directly react with and neutralize free radicals, such as reactive oxygen species (ROS). nih.gov The efficiency of this process is influenced by the number and position of hydroxyl groups on the aromatic ring. nih.gov
Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby quenching its reactivity. mdpi.com This is a one-step process driven by the bond dissociation energy of the O-H bond. mdpi.com The presence of an amino group can enhance the rate of hydrogen transfer. researchgate.net
Sequential Proton-Loss Electron-Transfer (SPLET): The SPLET mechanism involves a two-step process where the phenol first loses a proton to form a phenoxide ion, which then donates an electron to the free radical. nih.govresearchgate.netwisdomlib.org This mechanism is particularly relevant in polar solvents. nih.gov Electron-donating substituents on the phenol ring can influence the energetics of this process. nih.gov
Metal Chelation: Some phenolic compounds can bind to metal ions, a process known as chelation. nih.govrsc.org By chelating metal ions like iron and copper, which can catalyze the formation of free radicals, these compounds can prevent oxidative damage. The cyclohexylamine (B46788) moiety in this compound could potentially contribute to its metal-chelating ability. nih.gov
Enzyme Modulation: Phenolic compounds can also exert antioxidant effects by modulating the activity of enzymes. For example, they can act as reducing cosubstrates for enzymes like cyclooxygenases (COX), influencing their catalytic cycle. nih.gov Phenol itself has been shown to reactivate the peroxidase activity of COX enzymes. nih.gov
| Antioxidant Mechanism | Description | Key Factors |
| Free Radical Scavenging | Direct reaction with free radicals to neutralize them. | Number and position of hydroxyl groups. nih.gov |
| Hydrogen Atom Transfer (HAT) | Donation of a hydrogen atom from the phenolic -OH group to a free radical. | O-H bond dissociation energy. mdpi.com |
| Sequential Proton-Loss Electron-Transfer (SPLET) | Two-step process: proton loss followed by electron transfer. | Solvent polarity, substituent effects. nih.gov |
| Metal Chelation | Binding to metal ions to prevent their participation in free radical formation. | Presence of suitable functional groups for coordination. nih.govnih.gov |
| Enzyme Modulation | Altering the activity of enzymes involved in oxidative processes. | Interaction with the enzyme's active site. nih.gov |
Phenolic compounds exhibit antimicrobial activity against a broad spectrum of microorganisms, including bacteria and fungi. nih.govrroij.com Their mechanisms of action are often multifaceted.
Membrane Potential Disruption: A common mechanism of action for phenolic compounds is the disruption of the bacterial cell membrane. This can involve altering membrane fluidity, leading to increased permeability and leakage of cellular contents, and dissipation of the proton motive force, which disrupts energy production. nih.gov
DNA Synthesis Inhibition: Some phenolic compounds and their metabolites can interfere with DNA synthesis. For instance, p-aminophenol, a related compound, has been shown to inhibit DNA synthesis in a dose-dependent manner and alter DNA structure by causing strand breaks and affecting supercoiling. nih.govnih.gov Other classes of antibiotics, like quinolones, inhibit DNA synthesis by targeting enzymes such as DNA gyrase. sigmaaldrich.comyoutube.com While the direct effect of this compound on DNA synthesis is not specified, the actions of structurally similar compounds suggest this as a potential mechanism.
Mechanisms of Anti-inflammatory and Neuroprotective Effects
The anti-inflammatory and neuroprotective activities of this compound are rooted in its ability to modulate critical signaling pathways involved in the body's response to inflammation and oxidative stress. Research indicates that the compound can suppress the inflammatory cascade initiated by lipopolysaccharides (LPS) in microglial cells, which are the primary immune cells of the central nervous system. This suppression is achieved by inhibiting the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and blocking the activation of the Nod-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex responsible for the production of potent pro-inflammatory cytokines; its inhibition by this compound effectively dampens the inflammatory response.
Furthermore, the neuroprotective qualities of this compound are linked to its activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of the cellular antioxidant response. By activating this pathway, the compound stimulates the production of a suite of protective antioxidant enzymes. This enhancement of the cell's natural defense mechanisms helps to counteract the damaging effects of oxidative stress, a key contributor to the progression of various neurodegenerative conditions.
Enzyme Inhibition Mechanisms (e.g., α-Glucosidase, NADPH Oxidase, Xanthine (B1682287) Oxidase)
This compound has been identified as an inhibitor of several key enzymes that are implicated in a variety of disease states.
α-Glucosidase Inhibition: This enzyme, located in the brush border of the small intestine, is essential for the breakdown of complex carbohydrates into simple, absorbable sugars like glucose. nih.govyoutube.com this compound acts as a competitive inhibitor of α-glucosidase, binding to its active site and preventing the digestion of carbohydrates. youtube.com This mechanism effectively slows down glucose absorption, leading to a reduction in the sharp increase in blood sugar levels that can occur after a meal. mdpi.comnih.gov
NADPH Oxidase Inhibition: As a major source of reactive oxygen species (ROS) in immune cells, NADPH oxidase plays a significant role in inflammation and oxidative damage. nih.govnih.gov The inhibitory action of this compound on this enzyme curtails the production of superoxide (B77818) radicals, thereby contributing to its anti-inflammatory and antioxidant effects. doi.org
Xanthine Oxidase Inhibition: This enzyme is central to purine (B94841) metabolism, catalyzing the conversion of hypoxanthine (B114508) and xanthine into uric acid, a process that also generates ROS. nih.govmdpi.com By inhibiting xanthine oxidase, this compound reduces the production of uric acid and lowers oxidative stress. nih.govccsenet.org The mechanism of inhibition by phenolic compounds often involves competitive binding at the enzyme's molybdenum active site. nih.gov
Molecular Interactions with Biological Cells: Proton and Electron Donation
The fundamental antioxidant capability of this compound resides in its chemical structure, specifically the phenolic hydroxyl (-OH) group. This group can readily donate a hydrogen atom (which consists of a proton and an electron) to neutralize highly reactive free radicals. This process is a primary antioxidant mechanism known as Hydrogen Atom Transfer (HAT). researchgate.net
Adsorption and Inhibition Mechanisms in Corrosion Prevention
Surface Adsorption Models and Thermodynamic Parameters
The function of this compound as a corrosion inhibitor for metals like mild steel in acidic environments is predicated on its ability to adsorb onto the metal surface, forming a protective barrier. The nature of this adsorption can be described by various models, with the Langmuir adsorption isotherm frequently providing the best fit. jetir.orgnih.gov This model presumes the formation of a uniform monolayer of the inhibitor molecules on the surface.
Thermodynamic parameters derived from these isotherm studies offer crucial insights into the spontaneity and nature of the adsorption. The standard free energy of adsorption (ΔG°ads) is a key indicator; a negative value signifies that the adsorption process is spontaneous. The magnitude of ΔG°ads helps to differentiate between physical adsorption (physisorption), which involves weaker electrostatic forces, and chemical adsorption (chemisorption), which involves the formation of stronger coordinate bonds. Generally, ΔG°ads values around -20 kJ/mol suggest physisorption, while values of -40 kJ/mol or more negative point towards chemisorption.
Table 1: Illustrative Thermodynamic Parameters for Adsorption of a Phenolic Inhibitor
| Parameter | Illustrative Value | Implication |
| ΔG°ads (kJ/mol) | -35 to -40 | Spontaneous and strong adsorption with elements of chemisorption. |
| ΔH°ads (kJ/mol) | Negative | The adsorption process is exothermic. |
| ΔS°ads (J/mol·K) | Positive | Increased disorder at the metal-solution interface upon adsorption. |
| This interactive table summarizes typical thermodynamic parameters and their significance in the context of corrosion inhibition. The values are illustrative for a potent phenolic inhibitor. |
Electronic and Molecular Orbital Interactions with Metal Surfaces
At the sub-atomic level, the inhibition mechanism involves intricate electronic interactions between the inhibitor molecule and the metal surface. Quantum chemical calculations using Density Functional Theory (DFT) are instrumental in elucidating these interactions. alrasheedcol.edu.iqresearchgate.netresearchgate.net The this compound molecule possesses several centers with high electron density: the lone pair electrons on the oxygen and nitrogen atoms, and the delocalized π-electrons of the benzene ring. These electrons can be donated to the vacant d-orbitals of the metal atoms (e.g., iron), forming a stable coordinate bond and anchoring the inhibitor to the surface.
Key parameters from DFT calculations, such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), quantify these interactions. A higher EHOMO value indicates a greater propensity for the molecule to donate electrons to the metal. rsc.orgsamipubco.com Conversely, a lower ELUMO value signifies a greater ability to accept electrons from the metal in a process called back-donation. The energy gap (ΔE = ELUMO - EHOMO) is another critical descriptor; a smaller energy gap typically correlates with higher reactivity and thus greater inhibition efficiency, as it facilitates more favorable electronic interactions between the inhibitor and the metal surface. rsc.org
Table 2: Representative Quantum Chemical Parameters for a Phenolic Inhibitor
| Parameter | Representative Value (eV) | Significance |
| EHOMO | > -6.0 | High tendency to donate electrons to the metal surface. |
| ELUMO | < -1.0 | Good capacity to accept electrons from the metal surface (back-donation). |
| Energy Gap (ΔE) | < 5.0 | High chemical reactivity and stability of the adsorbed layer. |
| This interactive table presents typical quantum chemical parameters for an effective phenolic corrosion inhibitor, explaining their role in the protective mechanism. |
Computational Chemistry and Molecular Modeling in 4 Cyclohexylamino Phenol Research
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) Theory, are pivotal in understanding the intrinsic properties of 4-(Cyclohexylamino)phenol.
The Molecular Electrostatic Potential (MESP) surface is another valuable descriptor derived from DFT calculations. It maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). globalresearchonline.netijrrr.com For this compound, the oxygen and nitrogen atoms are expected to be regions of negative potential, making them likely sites for electrophilic attack and hydrogen bonding. researchgate.net Conversely, the hydrogen atoms of the hydroxyl and amino groups will exhibit positive potential.
Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be calculated to predict the chemical behavior of this compound. irjweb.com A hard molecule has a large HOMO-LUMO gap, indicating lower reactivity, while a soft molecule has a small gap and is more reactive. mdpi.com
Table 1: Calculated Quantum Chemical Parameters for Phenol (B47542) as a Model
| Parameter | Value | Significance |
| HOMO Energy | - | Electron-donating capability |
| LUMO Energy | - | Electron-accepting capability |
| HOMO-LUMO Gap | - | Chemical reactivity and stability mdpi.com |
| Electronegativity | - | Tendency to attract electrons |
| Chemical Hardness | - | Resistance to change in electron distribution irjweb.com |
| Chemical Softness | - | Reciprocal of hardness, indicates reactivity mdpi.com |
Quantum chemical calculations are instrumental in predicting the adsorption behavior of this compound on various surfaces. By calculating the adsorption energy, researchers can determine the strength of the interaction between the molecule and a substrate. mdpi.com A more negative adsorption energy indicates a stronger and more favorable interaction. researchgate.net
For instance, studies on the adsorption of phenol on different materials show that the interaction is often driven by hydrogen bonding involving the hydroxyl group. nih.gov In the case of this compound, both the hydroxyl and the amino groups can act as hydrogen bond donors and acceptors, potentially leading to strong adsorption on polar surfaces. The aromatic ring can also contribute to adsorption through π-π stacking interactions. mdpi.com
DFT calculations can also identify the most likely binding sites on both the this compound molecule and the adsorbent surface. nih.gov By analyzing the electron density and MESP, researchers can pinpoint the atoms or functional groups that will actively participate in the adsorption process.
Table 2: Adsorption Energetics of Phenol on Sepiolite (B1149698) as an Example
| Parameter | Value (kcal/mol) |
| Total Energy | -349.26 mdpi.com |
| Adsorption Energy | -341.40 mdpi.com |
| Deformation Energy | 94.18 mdpi.com |
This table provides an example of adsorption energy calculations for a related compound, phenol, on a sepiolite surface. mdpi.com Similar calculations would be necessary to determine the specific adsorption energetics of this compound.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of this compound's behavior over time, offering insights into its interactions and conformational flexibility.
MD simulations can be used to model the adsorption process of this compound at solid-liquid or liquid-liquid interfaces. These simulations can reveal how the molecule approaches the surface, its orientation upon adsorption, and the nature of the interactions that stabilize the adsorbed state. researchgate.net By simulating a system containing the adsorbent, the solvent, and this compound molecules, researchers can observe the spontaneous adsorption process and analyze the resulting molecular arrangement at the interface. nih.gov
For example, MD simulations of phenol adsorption have shown the formation of structured adsorption layers, with the orientation of the phenol molecules being influenced by the surface properties and the solvent environment. researchgate.net Similar simulations for this compound would likely show complex orientational preferences due to the presence of both the polar hydroxyl and amino groups and the nonpolar cyclohexyl group.
The principles of ligand-receptor interactions are fundamental to understanding the biological activity and potential applications of this compound. nih.gov While specific receptor targets for this compound are not detailed in the provided context, MD simulations are a key tool for studying how it might bind to a biological receptor. nih.gov
These simulations can predict the binding affinity and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. By placing the this compound molecule in the binding site of a target protein, MD simulations can track its movement and interactions over time, providing a detailed picture of the molecular recognition process. nih.gov
This compound is a flexible molecule with several rotatable bonds, including the bond connecting the cyclohexyl group to the nitrogen atom and the bond between the nitrogen and the phenyl ring. MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformations and the energy barriers between them.
Molecular Mechanics (MM) and Force Field Optimizations
Molecular Mechanics (MM) is a computational method that uses classical mechanics to model the potential energy surface of molecules. nih.gov This approach is significantly faster than quantum mechanical calculations, making it suitable for studying large systems or for performing long-duration molecular dynamics simulations. nih.gov The accuracy of MM calculations is highly dependent on the quality of the underlying potential energy function, known as a force field. nih.gov
A force field is a collection of equations and associated parameters designed to reproduce the potential energy of a molecular system. nih.gov These parameters are typically derived from a combination of experimental data and high-level quantum mechanical calculations. nih.gov For a molecule like this compound, a combination of existing, well-parameterized force fields for its constituent functional groups—a phenol and a secondary amine attached to a cyclohexane (B81311) ring—would likely be used as a starting point. Force fields such as the Merck Molecular Force Field (MMFF94) and the General Amber Force Field (GAFF) are particularly well-suited for organic compounds like phenols and amines. avogadro.cc
The process of force field optimization for this compound would involve a systematic procedure to ensure the parameters accurately represent the molecule's behavior. This typically includes the following steps:
Initial Parameter Assignment : Atom types for the phenol, cyclohexane, and amino groups would be assigned based on a chosen force field (e.g., GAFF).
Quantum Mechanical (QM) Calculations : High-level QM calculations would be performed on this compound and smaller, representative fragments to obtain reference data. This data includes optimized geometries, vibrational frequencies, and dihedral angle energy profiles.
Parameter Fitting : The MM parameters (bond lengths, bond angles, dihedral angles, and non-bonded interactions) are then adjusted to best reproduce the QM reference data. This is often an iterative process.
Validation : The optimized force field is then validated by comparing its predictions for various properties (e.g., conformational energies, densities, heats of vaporization) against either experimental data or higher-level computational benchmarks.
Below is an illustrative data table showcasing the types of parameters that would be defined and optimized in a force field for this compound.
| Interaction Type | Atom Types Involved | Parameter | Illustrative Value | Description |
| Bond Stretching | C (aromatic) - O (hydroxyl) | kb (force constant) | 450 kcal/mol·Å² | Represents the stiffness of the bond. |
| r0 (equilibrium distance) | 1.36 Å | The ideal bond length. | ||
| Angle Bending | C (cyclohexyl) - N - H (amino) | kθ (force constant) | 50 kcal/mol·rad² | Represents the energy required to bend the angle. |
| θ0 (equilibrium angle) | 110.0° | The ideal bond angle. | ||
| Torsional (Dihedral) | C (aromatic) - C - N - C (cyclohexyl) | Vn (barrier height) | 2.5 kcal/mol | The energy barrier for rotation around the central bond. |
| n (periodicity) | 2 | The number of energy minima during a 360° rotation. | ||
| γ (phase offset) | 180° | The dihedral angle at which the potential is maximal. | ||
| Non-bonded (van der Waals) | O (hydroxyl) | ε (well depth) | 0.210 kcal/mol | The strength of the van der Waals attraction. |
| Rmin/2 (radius) | 1.66 Å | The van der Waals radius of the atom. |
Note: The values in this table are for illustrative purposes and would need to be determined through a rigorous parameterization process for this compound.
Multiscale Materials Modeling Techniques
While molecular mechanics is excellent for studying individual molecules or small clusters, understanding the behavior of this compound in a larger context, such as in a solid-state material or in solution, often requires a multiscale modeling approach. mdpi.com Multiscale modeling bridges different levels of theory to simulate complex systems over a wide range of length and time scales. mdpi.comresearchgate.net
For a material composed of this compound, a multiscale approach could involve the following levels of simulation:
Quantum Mechanics (QM): At the most fundamental level, QM methods would be used to accurately describe the electronic structure and reactivity of an individual this compound molecule. This is crucial for understanding properties like charge distribution and bond breaking/formation, which are not explicitly handled in classical force fields.
Atomistic Molecular Dynamics (MD): Using the optimized force field described in the previous section, MD simulations can be performed on a system containing thousands of this compound molecules. mdpi.com These simulations track the movement of every atom over time, providing insights into bulk properties such as:
Crystal packing and polymorphism
Phase transitions
Diffusion in a solvent
Mechanical properties of the solid material
Coarse-Graining (CG): To simulate even larger systems or longer timescales, coarse-graining techniques can be employed. researchgate.net In a CG model, groups of atoms (e.g., the entire cyclohexyl ring or the phenol group) are represented as single "super-atoms" or "beads." This reduces the number of particles in the simulation, allowing for the study of phenomena like the formation of large-scale morphologies or the interaction with extended surfaces. The parameters for the interactions between these coarse-grained beads are typically derived from the underlying atomistic simulations.
Continuum Modeling: At the macroscopic scale, continuum models, such as finite element analysis, can be used to predict the bulk material properties based on inputs from the lower-scale simulations. For example, the stress-strain relationship of a solid block of this compound could be modeled, with the elastic moduli being derived from atomistic MD simulations.
The table below outlines how different modeling techniques could be applied to study various properties of this compound at different scales.
| Modeling Technique | Scale | Properties Investigated for this compound |
| Quantum Mechanics (QM) | Angstroms | Electronic structure, partial charges, bond energies, reaction mechanisms. |
| Atomistic Molecular Dynamics (MD) | Nanometers | Crystal structure prediction, melting point, solvation free energy, local ordering. |
| Coarse-Grained Molecular Dynamics (CG-MD) | Micrometers | Mesoscale morphology, self-assembly, interaction with polymers or surfaces. |
| Continuum Modeling | Millimeters and larger | Bulk mechanical properties (e.g., elasticity, plasticity), heat transport. |
By integrating these different computational methodologies, researchers can build a comprehensive understanding of this compound, from its fundamental molecular characteristics to its macroscopic material behavior.
Environmental Fate, Transport, and Degradation Research of Cyclohexylamino Phenols
Biodegradation Pathways and Microbial Metabolism
The biodegradation of phenolic compounds is a critical process in their removal from the environment, mediated by a diverse range of microorganisms, including bacteria and fungi. sparkoncept.com The efficiency of this process is influenced by the specific structure of the phenolic compound, the environmental conditions, and the microbial communities present. researchgate.net
Aerobic Degradation:
Under aerobic conditions, the biodegradation of phenol (B47542) and its derivatives is typically initiated by hydroxylation of the aromatic ring to form catechol or a substituted catechol. mdpi.com This initial step is catalyzed by monooxygenase enzymes, such as phenol hydroxylase. mdpi.com Following the formation of catechol, the aromatic ring is cleaved, primarily through two main pathways: the ortho-cleavage pathway and the meta-cleavage pathway. researchgate.netnih.gov
Ortho-cleavage Pathway: Catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl groups, leading to the formation of cis,cis-muconic acid. researchgate.netfrontiersin.org
Meta-cleavage Pathway: Catechol 2,3-dioxygenase cleaves the ring adjacent to one of the hydroxyl groups, producing 2-hydroxymuconic semialdehyde. researchgate.netnih.gov
The resulting intermediates from both pathways are further metabolized into compounds that can enter central metabolic cycles, such as the tricarboxylic acid (TCA) cycle. nih.gov Aerobic biodegradation of various alkylphenols has been observed in paddy soils with half-lives ranging from 2 to 19 days. nih.gov
Anaerobic Degradation:
In the absence of oxygen, the biodegradation of phenolic compounds is a slower process. nih.gov The initial activation of the phenol ring under anaerobic conditions often involves carboxylation. researchgate.net For phenol, this typically occurs at the para-position to form 4-hydroxybenzoate. This is then converted to its coenzyme A (CoA) thioester, which undergoes dearomatization and eventual ring fission. researchgate.net Anaerobic biodegradation of phenol and p-cresol has been detected in some paddy soils with half-lives ranging from 24 to 260 days for phenol. nih.gov However, alkylphenols with longer and more branched alkyl chains are generally more resistant to anaerobic degradation. nih.gov
Several environmental factors significantly influence the rate and extent of biodegradation of phenolic compounds.
pH: The optimal pH for the microbial degradation of phenol is generally around 7.0. semanticscholar.org Deviations from this can inhibit the enzymatic activities crucial for the degradation pathways.
Nutrient Availability: The presence of essential nutrients, such as carbon and nitrogen sources, can enhance the biodegradation of phenols by supporting microbial growth. semanticscholar.org For instance, glucose has been shown to increase the rate of phenol biodegradation by Pseudomonas species. semanticscholar.org
Microbial Community: The composition and adaptation of the microbial community are paramount. Environments with a history of exposure to phenolic compounds often harbor microbial populations with a greater capacity for their degradation. frontiersin.orgnih.gov The use of microbial consortia can be more effective than single strains in degrading complex mixtures of pollutants. frontiersin.org
Temperature: Temperature affects microbial activity, with warmer temperatures generally accelerating biodegradation rates. sparkoncept.com The optimal temperature for phenol degradation by Pseudomonas fluorescens and Pseudomonas putida has been reported to be 35°C. semanticscholar.org
Oxygen Availability: The presence of oxygen is a critical factor, with aerobic degradation being significantly faster and more efficient than anaerobic degradation for most phenolic compounds. sparkoncept.comnih.gov
Chemical Structure: The structure of the substituent groups on the phenol ring affects biodegradability. For example, the presence of a chloro group can increase the resistance of the compound to degradation. nih.gov The size and branching of alkyl chains also influence the degradation rate, with longer and more branched chains being more persistent, particularly under anaerobic conditions. nih.gov
Table 1: Factors Affecting Phenol Biodegradation
| Factor | Optimal Condition/Effect | Reference |
|---|---|---|
| pH | Neutral (around 7.0) | semanticscholar.org |
| Temperature | Mesophilic (e.g., 35°C for some Pseudomonas sp.) | semanticscholar.org |
| Oxygen | Aerobic conditions generally lead to faster degradation | sparkoncept.comnih.gov |
| Nutrients | Presence of carbon (e.g., glucose) and nitrogen sources enhances degradation | semanticscholar.org |
| Chemical Structure | Increased substitution (e.g., chlorine, branched alkyl chains) can decrease biodegradability | nih.govnih.gov |
Phototransformation and Chemical Degradation
In addition to biodegradation, phenolic compounds can be transformed in the environment through abiotic processes such as phototransformation and chemical degradation.
Phenolic compounds can undergo phototransformation in the presence of sunlight. This can occur through direct photolysis if the compound absorbs light at relevant wavelengths, or through indirect photolysis involving photosensitizers. unito.it In aqueous environments, the reaction with hydroxyl radicals (•OH) is a major pathway for the degradation of phenol. researchgate.netresearchgate.net Hydroxyl radicals can be generated through various photochemical processes in sunlit waters.
The reaction of •OH with phenol can proceed via two main mechanisms:
Addition to the aromatic ring: This is the dominant pathway, where the hydroxyl radical adds to the ortho and para positions of the phenol ring, forming dihydroxycyclohexadienyl radicals. researchgate.net These adducts can then undergo further reactions, including elimination of water to form phenoxyl radicals or reaction with oxygen. rsc.org
Hydrogen abstraction: A minor pathway involves the abstraction of a hydrogen atom from the hydroxyl group, directly forming a phenoxyl radical. researchgate.net
In the atmosphere, phenolic compounds can also react with photochemically generated hydroxyl radicals, leading to their degradation.
Hydrolysis is a chemical reaction with water. For many phenolic compounds, direct hydrolysis is not a significant degradation pathway under typical environmental pH conditions (pH 5-9) because the bond between the aromatic ring and the hydroxyl group is generally stable. However, the substituents on the phenol ring can influence the potential for hydrolysis. For a compound like 4-(Cyclohexylamino)phenol, the amino linkage might be susceptible to hydrolysis under certain acidic or basic conditions, although specific data are not available.
Environmental Distribution and Mobility
The distribution and mobility of phenolic compounds in the environment are governed by their physicochemical properties and interactions with soil and sediment components.
The mobility of organic compounds in soil is often related to their sorption behavior, which can be described by the soil organic carbon-water partition coefficient (Koc). Compounds with low Koc values tend to be more mobile in soil and have a higher potential to leach into groundwater. The mobility of phenolic compounds can be influenced by soil pH. nih.gov At pH values above their pKa, phenols will exist predominantly in their anionic (phenolate) form, which is generally more water-soluble and less sorptive to organic matter, thus increasing their mobility. nih.gov
Studies on 4-nonylphenol, an alkylphenol, have shown that its sorption to soil is weaker compared to more hydrophobic compounds, but its mobility can still be significant. nih.gov The mobility of phenolic compounds can be complex and influenced by factors such as the potential for transport via colloids. nih.gov The movement of phenol and its derivatives in soil can be accelerated by factors that increase their desorption from soil particles. nih.gov
Table 2: Half-lives of Phenolic Compounds under Different Degradation Conditions
| Compound | Condition | Half-life | Reference |
|---|---|---|---|
| Phenol | Aerobic, Paddy Soil | Not specified, but degradation detected | nih.gov |
| Alkylphenols | Aerobic, Paddy Soil | 2 - 19 days | nih.gov |
| Phenol | Anaerobic, Paddy Soil | 24 - 260 days | nih.gov |
| p-Cresol | Anaerobic, Paddy Soil | 11 - 740 days | nih.gov |
Adsorption/Desorption to Soil and Sediment
The mobility of an organic compound in the subsurface environment is largely controlled by its tendency to adsorb to soil and sediment particles. This process is quantified by the soil-water partition coefficient (Kd) and, more universally, by the organic carbon-normalized adsorption coefficient (Koc). chemsafetypro.com
There is no specific experimental Koc value available for this compound in the reviewed literature. However, an estimation can be made based on its octanol-water partition coefficient (log Kow). Structurally similar compounds, like 4-cyclohexylphenol (B75765), exhibit a high log Kow value of approximately 4.2 to 4.3, indicating significant hydrophobicity. chemicalbook.com A high log Kow generally correlates with a high Koc value. ucanr.eduecetoc.org Using common regression equations, a log Kow of 4.2 would predict a log Koc value of approximately 3.9 to 4.5.
Table 1: Estimated Soil Adsorption Coefficient (Koc) for this compound
| Parameter | Estimated Value | Implication for Mobility |
|---|---|---|
| Log Kow (surrogate) | ~4.2 | High Hydrophobicity |
| Log Koc (estimated) | 3.9 - 4.5 | Low to Very Low |
| Mobility in Soil | Immobile | Strong Adsorption Expected |
Note: Log Kow value is based on the surrogate compound 4-cyclohexylphenol. Koc is estimated from Log Kow.
This high estimated Koc value suggests that this compound would be strongly adsorbed to the organic matter fraction of soil and sediment. chemsafetypro.com Consequently, its mobility in the environment is expected to be low, with limited potential for leaching into groundwater. ucanr.edu The aminophenol structure also suggests that adsorption could be influenced by soil pH. The amino and phenolic hydroxyl groups can ionize depending on the pH, affecting the compound's charge and its interaction with charged soil mineral surfaces and organic matter. Studies on other ionizable phenols have shown that sorption intensity decreases with increasing sorbent pH as the compound becomes more anionic and water-soluble. nih.gov
Volatilization from Water and Soil
Volatilization, the transfer of a chemical from water or soil to the air, is governed by its vapor pressure and Henry's Law constant. For this compound, with a molecular weight of 205.3 g/mol and the presence of hydroxyl (-OH) and amino (-NH-) groups capable of hydrogen bonding, a low vapor pressure is expected.
Phenols generally exhibit low volatility from water. For instance, phenol itself has a low Henry's Law constant, and studies have shown it has almost no tendency to evaporate from water bodies. cdc.gov Similarly, 4-aminophenol (B1666318) has a very low vapor pressure. nih.gov Given the higher molecular weight and larger non-polar cyclohexyl group of this compound compared to these surrogates, its volatilization potential is predicted to be negligible. The compound will preferentially remain in the water, soil, or sediment phases rather than partitioning into the atmosphere.
Distribution Modeling
Multimedia environmental fate models, such as fugacity models, are used to predict the environmental distribution of a chemical based on its physicochemical properties and release scenarios. nih.govacs.org These models estimate how a chemical partitions between key environmental compartments: air, water, soil, and sediment.
While a formal distribution model cannot be run without specific experimental data for this compound, its likely partitioning behavior can be qualitatively predicted based on the properties estimated in the preceding sections.
Table 3: Predicted Environmental Distribution of this compound
| Environmental Compartment | Predicted Partitioning | Governing Properties |
|---|---|---|
| Air | Negligible | Low vapor pressure, low Henry's Law constant |
| Water | Low (due to sorption) | Moderate water solubility, but high Koc |
| Soil | High | High Koc, strong adsorption to organic matter |
| Sediment | High | High Koc, strong adsorption to organic matter |
| Biota | Moderate to High | High log Kow, high estimated BCF |
If released into the environment, this compound is expected to predominantly partition to soil and sediment due to its strong adsorptive properties. chemsafetypro.comecetoc.org Any portion remaining in the water column would be available for uptake by aquatic organisms, where it has a moderate to high potential to bioconcentrate. chemsafetypro.com Its presence in the atmosphere would be negligible.
Environmental Risk Assessment Methodologies and Monitoring
Environmental risk assessment for a chemical involves evaluating its potential adverse effects on ecosystems by comparing expected environmental concentrations with concentrations known to cause no effect. epa.gov This requires identifying sources of the chemical and having robust analytical methods for its detection and quantification in environmental matrices.
Identification of Environmental Sources and Pollutant Profiles
Aminophenols are key intermediates in the synthesis of pharmaceuticals (e.g., paracetamol), dyes, and photographic developers. researchgate.netsielc.com
Alkylated phenols , such as cyclohexylphenol, are used as antioxidants and stabilizers in plastics and rubber and as intermediates for resins and other polymers. chemicalsafetyfacts.org
Given these uses for its structural precursors, potential anthropogenic sources of this compound could include:
Wastewater effluent from chemical manufacturing plants that produce dyes, pharmaceuticals, or specialty polymers. bibliotekanauki.pl
Leachate from landfills where products containing this chemical or its precursors are disposed.
Formation as a transformation or degradation product of other industrial chemicals in the environment. nih.govresearchgate.net
Naturally occurring sources are unlikely. Monitoring data for this compound in the environment is not available in the public literature, and as such, its pollutant profile is currently undefined.
Advanced Analytical Approaches for Environmental Sample Characterization
The detection and quantification of polar organic compounds like this compound in complex environmental matrices such as water and soil require sophisticated analytical techniques. nih.gov While no standardized method exists specifically for this compound, a suitable approach can be designed based on methods developed for other aminophenols and phenolic compounds. nih.govnih.gov
A typical analytical workflow would involve:
Sample Collection and Preparation: Water samples would be collected and filtered. Soil and sediment samples would be dried and sieved.
Extraction: For water samples, Solid-Phase Extraction (SPE) is a common and effective technique for isolating and concentrating phenols from the aqueous matrix. For soil and sediment, Pressurized Liquid Extraction (PLE) or Ultrasonic-Assisted Solvent Extraction (UASE) would be employed to efficiently remove the strongly adsorbed compound from the solid matrix.
Analysis: The extracted and concentrated sample would be analyzed using High-Performance Liquid Chromatography (HPLC). researchgate.net An HPLC system with a mixed-mode or C18 stationary phase could be used for separation. nih.gov Detection would ideally be performed using tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and selectivity, allowing for confident identification and quantification at trace levels (µg/L in water, µg/kg in soil). epa.gov UV detection is a viable, though less specific, alternative. sielc.comnih.gov
This combination of selective extraction and sensitive instrumental analysis is essential for characterizing the presence and concentration of this compound in the environment and generating the data needed for a comprehensive risk assessment.
Fate of Phenolic Endocrine Disruptors
Phenolic endocrine-disrupting chemicals (EDCs) can enter the environment through various pathways, including industrial and municipal wastewater effluents, agricultural runoff, and the degradation of commercial products nih.govnih.gov. Once in the environment, their transport and transformation are governed by a combination of physical, chemical, and biological processes.
Transport and Distribution
The mobility of phenolic compounds in the environment is largely influenced by their physicochemical properties, such as water solubility, vapor pressure, and their tendency to sorb to soil and sediment.
Sorption: Many phenolic compounds, particularly those with nonpolar alkyl groups, exhibit hydrophobic properties, leading to their adsorption onto organic matter in soil and sediment hnu.edu.cn. This process can significantly retard their movement through the subsurface and reduce their bioavailability in the water column nih.govresearchgate.net. The sorption of phenolic compounds to soil is influenced by factors such as the organic carbon content of the soil, soil pH, and the chemical's molecular structure researchgate.netfiveable.me. For instance, the sorption of substituted phenols to agricultural soils has been shown to be a key factor in their environmental persistence researchgate.net.
Leaching and Runoff: Phenolic compounds that are more water-soluble or have a lower affinity for soil particles can be transported from land to surface water bodies through runoff or leach into groundwater researchgate.net.
Degradation Processes
The persistence of phenolic EDCs in the environment is determined by their susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis.
Biodegradation: Microbial degradation is a primary pathway for the breakdown of many phenolic compounds in soil and aquatic environments academicjournals.orgresearchgate.net. A wide range of bacteria and fungi have been identified that can utilize phenols as a source of carbon and energy nih.gov. The initial step in the aerobic biodegradation of phenol typically involves its conversion to catechol, which is then further broken down through either ortho or meta-cleavage pathways nih.govresearchgate.net. The rate of biodegradation can be influenced by environmental conditions such as temperature, pH, oxygen availability, and the presence of other nutrients academicjournals.org. Some phenolic compounds, however, can be persistent, with their degradation rates being highly variable depending on their chemical structure and the environmental matrix mdpi.com.
Photodegradation: Photodegradation, or the breakdown of chemicals by light, can also contribute to the removal of phenolic compounds from the environment, particularly in surface waters mdpi.com. The process can occur through direct photolysis, where the compound itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the water mdpi.com. The efficiency of photodegradation is dependent on factors such as the intensity and wavelength of light, the presence of photosensitizers, and the chemical structure of the compound researchgate.netresearchgate.net.
Hydrolysis: Hydrolysis, the reaction with water, is generally not a significant degradation pathway for simple phenols under typical environmental conditions fiveable.me. However, for certain substituted phenols, hydrolysis can play a role in their transformation.
Fate of Specific Phenolic Endocrine Disruptors
To illustrate the environmental fate of this class of compounds, the well-studied examples of nonylphenol and bisphenol A are presented below.
Interactive Data Table: Environmental Fate of Selected Phenolic Endocrine Disruptors
| Compound | Environmental Compartment | Degradation Process | Half-life / Degradation Rate | Reference |
| Nonylphenol | Water | Biodegradation | Half-lives can range from a few days to almost one hundred days. | nih.gov |
| Sediment | Biodegradation | Can be a long-term sink and reservoir. | nih.gov | |
| Bisphenol A | Water | Photodegradation | Over 99% degradation after 15 hours of UV irradiation in the presence of a TiO2 photocatalyst. | bohrium.com |
| Water | Biodegradation | Can be degraded by various microorganisms. | nih.gov |
Advanced Research Applications and Potential of 4 Cyclohexylamino Phenol
Industrial and Materials Science Applications
The bifunctional nature of 4-(Cyclohexylamino)phenol, stemming from its phenolic and amino moieties, allows it to serve as a valuable precursor and additive in the synthesis and enhancement of various materials.
Role as Precursors and Intermediates in Fine Chemical Synthesis (e.g., Dyes, Resins)
Phenolic compounds are fundamental building blocks in the chemical industry, particularly in the production of resins. capitalresin.com Phenolic resins, produced through the polymerization of phenols and formaldehyde, are known for their high thermal resistance and mechanical strength. capitalresin.comepo.org The properties of these resins can be tailored by using substituted phenols. The incorporation of a cyclohexylamino group, as in this compound, can introduce flexibility and different cross-linking capabilities into the polymer network. akrochem.com For instance, the long hydrocarbon chain of modifiers can improve the solubility of the resin in rubber. akrochem.com While direct studies on the use of this compound in specific dye syntheses are not prevalent in the reviewed literature, its structure suggests potential as a diazo component or a coupling agent after suitable modification, a common pathway for producing azo dyes. The presence of the amino group provides a site for diazotization, a key step in the synthesis of many dyestuffs.
Phenolic resins are synthesized through either base or acid catalysis, leading to resoles or novolacs, respectively. The substitution on the phenol (B47542) ring influences the reactivity and the final properties of the cured resin. google.com For example, alkylphenols are used to create resins with specific characteristics. akrochem.com The synthesis of phenolic resins involves hydroxylation and polycondensation reactions. google.com The use of a substituted phenol like this compound could lead to resins with modified properties such as improved flexibility and adhesion.
Development as Corrosion Inhibitors for Metal Protection
The protection of metals from corrosion is a critical industrial challenge, and organic compounds containing heteroatoms like nitrogen and oxygen are effective corrosion inhibitors. researchgate.netresearchgate.net These compounds function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. researchgate.net Both phenols and amines are known to be effective corrosion inhibitors. researchgate.net
Research on cyclohexylamine (B46788) has demonstrated its efficacy as a corrosion inhibitor for mild steel in acidic environments. researchgate.net The amino group can be protonated in acidic solutions and adsorb onto the metal surface through electrostatic interactions. The lone pair of electrons on the nitrogen atom can also coordinate with the vacant d-orbitals of the metal atoms. Similarly, phenolic compounds can adsorb on the metal surface through the oxygen atom and the π-electrons of the aromatic ring. researchgate.net
Given that this compound contains both an amino group and a phenolic hydroxyl group, it is expected to be a highly effective corrosion inhibitor. The presence of both functional groups can lead to a more stable and dense protective layer on the metal surface, offering enhanced corrosion protection.
Contributions to Advanced Material Systems (e.g., Dynamic Molecular Crystals)
Dynamic molecular crystals are a class of materials where the constituent molecules exhibit controlled motion within the crystal lattice, leading to switchable properties. These materials are of interest for applications in sensors, actuators, and molecular machines. The design of such crystals often involves molecules that can undergo conformational changes or reorientations in response to external stimuli like light, heat, or electric fields.
While direct research on this compound in dynamic molecular crystals was not found, a study on a similarly named compound, (4-(4'Octylobiphenyl)carboxylan) 4-(2-methylobuthyl) phenol, which forms liquid crystal phases, highlights the potential for complex molecular dynamics in such systems. icm.edu.pl The study of guest dynamics in crystalline molecular organics using techniques like 2H solid-state NMR and molecular dynamics simulations reveals that molecular motions can be complex, involving both jump-type and libration-type movements. nih.gov The structure of this compound, with its flexible cyclohexyl ring and the potential for hydrogen bonding, suggests that it could be a suitable building block for creating dynamic molecular crystals. The interplay between the rigid aromatic core and the flexible aliphatic ring could give rise to interesting dynamic behaviors in the solid state.
Photocatalytic Applications
Recent research has highlighted the potential of phenols to act as photocatalytic platforms for organic synthesis. units.it Phenolate (B1203915) anions, formed by the deprotonation of phenols, can absorb light and become photo-active. units.it In their excited state, these anions can act as reductants, initiating radical reactions under mild conditions. units.it This opens up possibilities for using phenols and their derivatives as metal-free photocatalysts.
The photocatalytic degradation of phenolic compounds is a well-studied area, often employing semiconductor photocatalysts like titanium dioxide. mdpi.comresearchgate.net However, the use of the phenol derivative itself as the photocatalyst is a newer and less explored field. The ability of phenolate anions to form electron-donor-acceptor (EDA) complexes with suitable radical precursors can be harnessed to drive various organic transformations. units.it The specific photocatalytic potential of this compound would depend on the photophysical properties of its corresponding phenolate anion and its ability to engage in photoinduced electron transfer processes.
Pharmaceutical and Biomedical Research
The phenolic scaffold is a common feature in many biologically active molecules and approved drugs. nih.govnih.gov However, the development of phenol-containing drugs can be challenging due to issues with metabolism and bioavailability. nih.gov Research into derivatives of this compound and related structures has shown promise in the context of pharmaceutical applications.
A significant area of investigation is the design and synthesis of novel androgen receptor (AR) antagonists for the treatment of prostate cancer. nih.govnih.gov A study on 4-(4-benzoylaminophenoxy)phenol derivatives, which share a similar structural motif with this compound, has demonstrated potent antiandrogenic activity. nih.govnih.gov These compounds were found to inhibit the growth of prostate cancer cell lines, including those with mutated androgen receptors that are resistant to current therapies. nih.gov This suggests that the 4-aminophenol (B1666318) core structure is a valuable pharmacophore for the development of new anticancer agents. nih.govresearchgate.net The synthesis of these derivatives often involves the reaction of a substituted phenol with an appropriate amine-containing fragment. nih.govmdpi.com
The following table summarizes the antiandrogenic activity of selected 4-(4-benzoylaminophenoxy)phenol derivatives from a study by Yamada et al. nih.gov:
| Compound | Cell Line | IC50 (μM) |
| 22 | SC-3 (wild-type AR) | 0.75 |
| 22 | LNCaP (T877A-mutated AR) | 0.043 |
| 22 | 22Rv1 (H874Y-mutated AR) | 0.22 |
This data highlights the potential of this class of compounds to overcome resistance mechanisms in prostate cancer. Further research into derivatives of this compound could lead to the discovery of new therapeutic agents with improved efficacy and pharmacological profiles.
Development of Novel Antioxidant Agents
The phenolic hydroxyl group is a well-known pharmacophore for antioxidant activity, and the nature of the substituent on the aromatic ring can significantly modulate this property. In aminophenol derivatives, the presence of an amino group can further influence the antioxidant capacity.
Research on aminophenol derivatives has shown that their antioxidant properties are closely linked to the presence of free hydroxyl groups. bohrium.com The formation of strong intramolecular hydrogen bonds, for instance between an ortho-amino group and the hydroxyl group, can diminish the antioxidant activity. bohrium.com Conversely, aminophenols with freely available hydroxyl groups tend to exhibit enhanced antioxidant capabilities. bohrium.com
Studies on p-alkylaminophenols have demonstrated that these compounds can exhibit significant superoxide (B77818) scavenging activities. nih.gov Interestingly, the elongation of the alkyl chain on the amino group has been shown to impact this activity. For instance, p-octylaminophenol was found to be a more potent antioxidant than p-methylaminophenol, but further elongation of the alkyl chain in p-decylaminophenol and p-dodecylaminophenol led to a reduction in superoxide trapping capability. nih.gov This suggests that an optimal alkyl chain length exists for maximizing this specific type of antioxidant activity. In contrast, the ability to inhibit lipid peroxidation was found to increase with the length of the alkyl chain, with p-dodecylaminophenol being a more potent inhibitor than its shorter-chain counterparts. nih.gov
These findings suggest that this compound, with its cyclic alkyl substituent, holds promise as an antioxidant agent. The cyclohexyl group's size and conformation could influence its interaction with lipid membranes and its ability to scavenge different types of free radicals. Further research is warranted to fully characterize its antioxidant profile and compare its efficacy to other N-substituted aminophenols.
Table 1: Antioxidant Activity of Selected p-Alkylaminophenols
| Compound | Superoxide Scavenging Activity | Lipid Peroxidation Inhibition |
| p-Methylaminophenol | +++ | + |
| p-Octylaminophenol | ++++ | ++ |
| p-Decylaminophenol | ++ | +++ |
| p-Dodecylaminophenol | + | ++++ |
| Data extrapolated from research on p-alkylaminophenols. nih.gov The number of '+' indicates the relative potency. |
Antimicrobial and Antifungal Agent Development
Phenolic compounds are widely recognized for their antimicrobial and antifungal properties. nih.govmdpi.comnih.govmdpi.com The mechanism of action often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with DNA replication. nih.govnih.gov The substitution on the phenol ring can significantly influence the spectrum and potency of this activity.
Studies on aminophenol derivatives have revealed their potential as antimicrobial agents. For example, a series of 3-aminophenol (B1664112) derivatives were synthesized and showed good antimicrobial activity against various microbial strains. researchgate.net Similarly, research on 2-aminophenol (B121084) derivatives indicated that while nuclear substitution could alter the antibacterial activity, none of the tested compounds were definitively more active than 2-aminophenol itself. portlandpress.com
Furthermore, complexes of phenols with secondary amines have been investigated for their antifungal properties. A complex of 2,4,5-trichlorophenol (B144370) with dicyclohexylamine (B1670486) was found to be twice as active as an antifungal agent in vitro compared to the free chlorophenol. nih.gov This suggests that the formation of a complex with a secondary amine, such as the cyclohexylamino group in the target compound, could enhance antifungal efficacy. Another study demonstrated that a complex of 2,4,5-trichlorophenol with dicyclohexylamine was effective in treating experimental mycosis, with an efficacy comparable to the commercial antifungal agent clotrimazole. nih.gov The presence of the cyclohexylamino moiety in this compound suggests it could exhibit interesting antifungal properties, potentially through similar mechanisms.
The development of novel antimicrobial and antifungal agents is a critical area of research due to the rise of drug-resistant pathogens. The structural features of this compound make it a candidate for investigation in this field.
Investigation of Anticancer and Cytotoxic Potential
The search for novel anticancer agents is a major focus of medicinal chemistry, and phenolic compounds have shown promise in this area. mdpi.commdpi.comnih.gov Their mechanisms of action can include the induction of apoptosis, inhibition of cell proliferation, and interference with signaling pathways crucial for cancer cell survival. mdpi.com
Research on p-alkylaminophenols has provided compelling evidence for the anticancer potential of this class of compounds. nih.gov A study on novel p-alkylaminophenols and p-acylaminophenols revealed that these compounds inhibited the growth of human leukemia cell lines (HL60 and HL60R) in a dose-dependent manner. nih.gov Notably, the anticancer activity was correlated with the length of the alkyl chain on the aminophenol, with p-dodecylaminophenol being a more potent agent than compounds with shorter chains. nih.gov This suggests that the lipophilicity conferred by the alkyl group plays a crucial role in the cytotoxic activity. The study also found a correlation between anticancer activity and the inhibition of lipid peroxidation, but not with superoxide scavenging activity. nih.gov
Given that the cyclohexyl group is a bulky and lipophilic substituent, this compound is a promising candidate for investigation as an anticancer agent. Its cytotoxic potential against various cancer cell lines should be evaluated to determine its efficacy and selectivity. Furthermore, studies on the cytotoxic effects of phenol itself in the adjuvant treatment of giant cell tumors highlight the potential of phenolic compounds in oncology, although the concentration and exposure time are critical factors. nih.gov
Table 2: Anticancer Activity of Selected p-Alkylaminophenols against HL60 Cells
| Compound | Growth Inhibition |
| p-Decylaminophenol | ++ |
| p-Dodecylaminophenol | +++ |
| p-Decanoylaminophenol | + |
| p-Dodecanoylaminophenol | + |
| Data extrapolated from research on p-alkylaminophenols. nih.gov The number of '+' indicates the relative potency. |
Exploration in Drug Discovery and Lead Optimization (e.g., Phenolic Drug Tagging)
Phenols and their derivatives are recurring motifs in a significant number of approved small-molecule pharmaceuticals, highlighting their importance in drug design. nih.gov The aminophenol scaffold, in particular, is a versatile starting point for the synthesis of various biologically active compounds. vjol.info.vn
The concept of "phenolic drug tagging" involves incorporating a phenolic moiety into a molecule to enhance its therapeutic properties or to serve as a handle for further chemical modification. The hydroxyl group of a phenol can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The aromatic ring can participate in π-stacking interactions, further contributing to binding affinity.
Modulation of Biological Pathways for Therapeutic Interventions
The biological activity of a compound is often a result of its ability to modulate specific cellular pathways. Phenolic compounds have been shown to influence a variety of signaling pathways, including those involved in oxidative stress, inflammation, and cell proliferation. mdpi.comnih.gov
Derivatives of o-aminophenol have been reported to possess antiviral properties, indicating their ability to interfere with viral replication pathways. vjol.info.vn Furthermore, the antioxidant properties of aminophenols, as discussed earlier, are a direct consequence of their interaction with and modulation of pathways related to reactive oxygen species (ROS). bohrium.com The balance between antioxidant and pro-oxidant activity can be critical, and the substituents on the aminophenol structure play a key role in determining this balance.
The cyclohexylamino group in this compound introduces a significant structural element that could influence its interaction with various biological targets and pathways. Its potential to modulate pathways involved in inflammation, cancer, and infectious diseases warrants further investigation.
Mitochondrial Targeting Strategies
Mitochondria are crucial organelles involved in cellular energy production, metabolism, and apoptosis. Targeting mitochondria with small molecules has emerged as a promising therapeutic strategy for a range of diseases, including cancer and neurodegenerative disorders. nih.govnih.gov
The development of mitochondria-targeted drugs often involves the conjugation of a pharmacophore to a moiety that facilitates its accumulation within the mitochondria. utmb.edu While there is no direct evidence of this compound being used in mitochondrial targeting strategies, the general principle of using small molecules to target these organelles is well-established. Phenolic compounds have been implicated in modulating mitochondrial function, and the lipophilic nature of the cyclohexyl group in this compound could potentially facilitate its transport across mitochondrial membranes.
Future research could explore the potential of this compound and its derivatives as scaffolds for the development of mitochondria-targeted agents. This could involve attaching known mitochondria-targeting groups to the molecule or investigating its intrinsic ability to accumulate in mitochondria and modulate their function.
Supramolecular Chemistry and Crystal Engineering
The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. Crystal engineering, a sub-discipline of supramolecular chemistry, aims to control the assembly of molecules in the solid state to create materials with desired properties.
Aminophenols are excellent building blocks for supramolecular chemistry due to the presence of both hydrogen bond donor (hydroxyl and amino groups) and acceptor (hydroxyl and amino groups) functionalities. acs.org The interplay of these groups can lead to the formation of predictable and robust hydrogen-bonding patterns, known as supramolecular synthons. acs.orgresearchgate.net
The crystal structures of a family of aminophenols have been extensively studied, revealing several key supramolecular synthons. acs.orgresearchgate.net These include:
The Tetrameric Loop or Square Motif: A cyclic arrangement of four molecules held together by hydrogen bonds. acs.org
The Infinite N(H)O Chain: A linear chain of molecules connected by alternating N-H···O and O-H···N hydrogen bonds. acs.orgnih.gov
The β-As Sheet: A more complex sheet-like structure formed by the cross-linking of infinite chains. acs.org
The specific synthon adopted by an aminophenol is influenced by factors such as the relative positions of the hydroxyl and amino groups and the presence of other substituents. nih.gov For instance, 4-aminophenol is known to form a β-As structure. researchgate.net The study of aminophenols has been instrumental in developing the concept of synthon evolution, where the balance between different non-covalent interactions dictates the final crystal structure. nih.gov
Table 3: Common Supramolecular Synthons in Aminophenols
| Synthon | Description |
| Tetrameric Loop | Cyclic arrangement of four molecules. acs.org |
| Infinite N(H)O Chain | Linear chain with alternating hydrogen bonds. acs.orgnih.gov |
| β-As Sheet | Cross-linked sheet-like structure. acs.orgresearchgate.net |
Design and Synthesis of Inclusion Complexes (e.g., with Cyclodextrins)
The formation of inclusion complexes is a well-established technique to modify the physicochemical properties of a guest molecule, such as enhancing its solubility, stability, and bioavailability. Cyclodextrins, a family of cyclic oligosaccharides, are commonly employed as host molecules due to their hydrophobic inner cavity and hydrophilic exterior. The encapsulation of a guest molecule within the cyclodextrin (B1172386) cavity can lead to significant changes in its properties.
While the formation of inclusion complexes with various phenolic compounds is widely documented, specific research on this compound as a guest molecule is not extensively available in publicly accessible literature. However, based on the general principles of inclusion complex formation with other phenols, a hypothetical design and synthesis approach can be outlined. The synthesis would typically involve methods such as co-precipitation, kneading, or freeze-drying of this compound and a selected cyclodextrin (e.g., β-cyclodextrin or its derivatives like hydroxypropyl-β-cyclodextrin) in a suitable solvent system.
Characterization of the potential inclusion complex would be crucial to confirm its formation and to determine its properties. Techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), X-ray diffractometry (XRD), and nuclear magnetic resonance (NMR) spectroscopy would be employed. These methods can provide evidence of the guest molecule's inclusion within the cyclodextrin cavity through changes in characteristic spectral peaks, thermal behavior, and crystalline structure.
Table 1: Hypothetical Characterization Data for a this compound-β-Cyclodextrin Inclusion Complex
| Analytical Technique | Expected Observation upon Complexation | Information Gained |
| FTIR Spectroscopy | Shifting or broadening of characteristic peaks of the cyclohexyl and phenol groups of the guest and the hydroxyl groups of the cyclodextrin. | Confirmation of interaction between host and guest molecules. |
| DSC Analysis | Disappearance or shifting of the melting point endotherm of this compound. | Indication of the formation of a new solid phase and successful inclusion. |
| XRD Analysis | Appearance of a new diffraction pattern, different from the simple physical mixture of the components. | Evidence of a new crystalline or amorphous structure, confirming complex formation. |
| ¹H NMR Spectroscopy | Chemical shift changes of the protons of both this compound (especially the aromatic and cyclohexyl protons) and the inner cavity protons of β-cyclodextrin. | Determination of the stoichiometry and geometry of the inclusion complex. |
Further research is required to experimentally validate these hypotheses and to quantify parameters such as the stability constant and the precise stoichiometry of the inclusion complex between this compound and various cyclodextrins.
Engineering of Molecular Crystals with Tunable Properties
Crystal engineering is a rapidly advancing field that focuses on the design and synthesis of crystalline materials with desired physical and chemical properties. This is achieved by controlling the intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, which dictate the packing of molecules in the crystal lattice. The ability to tune these interactions can lead to the development of materials with tailored properties for applications in electronics, optics, and pharmaceuticals.
For this compound, its molecular structure, featuring a hydrogen-bond donor (hydroxyl and amino groups) and acceptor (amino group), as well as a bulky cyclohexyl group and an aromatic ring, offers multiple sites for directed intermolecular interactions. This makes it a candidate for the design of molecular crystals with specific packing motifs. By introducing co-formers—other molecules that can interact with this compound through hydrogen bonding or other non-covalent interactions—it may be possible to create co-crystals with tunable properties.
The systematic study of the crystal landscape of this compound, including the search for polymorphs (different crystal structures of the same compound) and co-crystals, is a necessary first step. This would involve crystallization experiments under various conditions (e.g., different solvents, temperatures, and crystallization techniques) and subsequent characterization using single-crystal and powder X-ray diffraction.
Table 2: Potential Intermolecular Synthons for Crystal Engineering of this compound
| Synthon Type | Potential Interacting Groups | Resulting Supramolecular Assembly | Potential Tunable Property |
| Hydrogen Bonding | Phenolic -OH with a suitable acceptor (e.g., a pyridine (B92270) nitrogen). Amino N-H with a suitable acceptor. | Chains, layers, or discrete assemblies. | Solubility, melting point, mechanical properties. |
| π-π Stacking | Interaction between the phenyl rings of adjacent molecules. | Stacked columnar or herringbone structures. | Electronic conductivity, optical properties. |
| Van der Waals Interactions | Interdigitation of the cyclohexyl groups. | Close-packed structures. | Density, thermal stability. |
To date, detailed studies on the crystal engineering of this compound are not readily found in the scientific literature. Future research in this area could unlock the potential of this compound in the development of novel functional materials.
Applications in Flavor Chemistry and Food Science
The flavor and aroma of food are primarily determined by the presence of specific volatile and non-volatile chemical compounds. Phenolic compounds, as a class, are known to contribute significantly to the sensory properties of many foods, often imparting bitter, astringent, or smoky notes. wikipedia.org Furthermore, many phenolic compounds exhibit antioxidant properties, which can be beneficial in food preservation by preventing lipid oxidation.
There is currently no available information in scientific or industry literature to suggest that this compound has established applications in flavor chemistry or food science. The organoleptic properties (taste and smell) of this specific compound have not been publicly documented. Generally, aminophenols and their derivatives are utilized in industrial applications such as the synthesis of dyes, pharmaceuticals, and polymers, rather than as food additives. wikipedia.orgchemicalbook.com
For a compound to be considered for use in food, it must undergo rigorous safety assessments and be approved by regulatory bodies. Given the lack of data on its occurrence in food and its sensory profile, any potential application of this compound in the food industry would require extensive investigation, starting with a thorough evaluation of its toxicological profile and a characterization of its flavor and aroma characteristics. The potential for phenolic compounds to act as antioxidants could be a theoretical avenue for exploration in active packaging, but this remains speculative for this particular molecule.
Future Research Directions and Challenges
Development of Sustainable and Green Synthesis Routes for 4-(Cyclohexylamino)phenol
The development of environmentally benign and efficient methods for the synthesis of this compound is a primary area for future research. Traditional chemical syntheses often rely on harsh reaction conditions, toxic reagents, and generate significant waste, running counter to the principles of green chemistry. nih.gov Future efforts should focus on catalytic systems that offer high atom economy, use of renewable feedstocks, and operate under milder conditions.
One promising approach is the direct catalytic amination of phenols with amines. organic-chemistry.orgnih.govresearchgate.net Recent advancements have demonstrated the use of rhodium and ruthenium-based catalysts for the direct coupling of phenols with amines, with water as the sole byproduct, making these reactions highly atom-economical. organic-chemistry.orgnih.gov For the synthesis of this compound, this would involve the direct reaction of hydroquinone (B1673460) with cyclohexylamine (B46788) or the amination of p-aminophenol with a cyclohexylating agent. Another green strategy is the reductive amination of phenol (B47542) with cyclohexylamine over heterogeneous catalysts, such as palladium on various supports. rsc.org
Future research should aim to:
Develop and optimize heterogeneous catalysts for higher selectivity and yield, and to facilitate easier separation and recycling.
Explore the use of renewable solvents or solvent-free conditions.
Investigate one-pot synthesis strategies to reduce the number of reaction and purification steps. rsc.org
Utilize alternative energy sources like microwave or ultrasound irradiation to enhance reaction rates and reduce energy consumption. frontiersin.org
Table 1: Comparison of Potential Catalytic Systems for Sustainable Synthesis of this compound
| Catalyst System | Reactants | Potential Advantages | Key Research Challenges |
|---|---|---|---|
| Rhodium-based complexes | Hydroquinone + Cyclohexylamine | High atom economy (water as sole byproduct), broad substrate scope. organic-chemistry.org | Cost and availability of rhodium, optimization for specific reactants. |
| Ruthenium-based complexes | Hydroquinone + Cyclohexylamine | Utilizes a more abundant metal than rhodium, potential for novel ligand design to improve efficiency. nih.gov | Catalyst stability and lifetime, mechanistic understanding for targeted improvement. |
| Palladium on solid supports (e.g., Al2O3, C, SiO2) | Phenol + Cyclohexylamine (Reductive Amination) | Heterogeneous catalyst allows for easy separation and reuse, potential for tuning selectivity via support choice. rsc.org | Understanding the role of support acidity and metal nanoparticle size on activity and selectivity. rsc.org |
| Bifunctional catalysts (e.g., Co2P/zeolite) | Phenol (via hydroalkylation) | One-pot synthesis from a single organic reactant, potential for high selectivity. researchgate.net | Catalyst stability and resistance to deactivation, optimization of reaction conditions. |
Comprehensive Toxicological and Ecotoxicological Profiling of this compound
A significant knowledge gap exists regarding the toxicological and ecotoxicological profile of this compound. To ensure its safe handling, use, and disposal, a thorough evaluation of its potential impact on human health and the environment is imperative. Current data is largely unavailable, necessitating a comprehensive research program.
Future toxicological studies should investigate:
Acute and chronic toxicity: To determine the effects of short-term and long-term exposure.
Genotoxicity and mutagenicity: To assess its potential to cause genetic mutations.
Reproductive and developmental toxicity: To understand its effects on fertility and embryonic development.
Metabolism and toxicokinetics: To identify how the compound is absorbed, distributed, metabolized, and excreted, and to identify any potentially toxic metabolites. It is known that p-aminophenol can be metabolized to toxic intermediates, and its glutathione (B108866) conjugate has been shown to be nephrotoxic. nih.gov
Ecotoxicological profiling should include:
Aquatic toxicity: Testing on various aquatic organisms (e.g., algae, daphnids, and fish) to determine its potential harm to aquatic ecosystems.
Biodegradability and persistence: To assess how long the compound persists in the environment.
Bioaccumulation potential: To determine if the compound can accumulate in the tissues of living organisms.
In the absence of experimental data, predictive toxicology methods, such as Quantitative Structure-Activity Relationship (QSAR) models, can provide initial estimates of toxicity. researchgate.netnih.govmdpi.com These computational models use the chemical structure of a compound to predict its biological activity and toxicological properties. nih.gov
Table 2: Proposed Toxicological and Ecotoxicological Endpoints for Investigation
| Endpoint Category | Specific Tests | Rationale |
|---|---|---|
| Human Health Toxicology | Acute oral, dermal, and inhalation toxicity | To assess immediate health risks from exposure. |
| Repeated dose toxicity (sub-chronic) | To evaluate effects of longer-term exposure. | |
| Genotoxicity (e.g., Ames test, in vitro micronucleus assay) | To determine the potential for DNA damage. | |
| Reproductive/developmental toxicity screening | To identify any adverse effects on reproduction and offspring. | |
| Metabolism studies (in vitro and in vivo) | To understand the metabolic fate and identify potentially harmful metabolites. nih.gov | |
| Ecotoxicology | Algal growth inhibition test | To assess toxicity to primary producers in aquatic ecosystems. |
| Daphnia sp. acute immobilisation test | To evaluate toxicity to aquatic invertebrates. | |
| Fish acute toxicity test | To determine toxicity to vertebrates in aquatic environments. | |
| Ready biodegradability test | To assess the persistence of the compound in the environment. |
Advanced Mechanistic Elucidation via Integrated Experimental and Computational Approaches
A detailed understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions, improving catalyst design, and increasing product yield and selectivity. Future research should employ an integrated approach that combines experimental studies with computational modeling.
Experimental investigations could involve:
Kinetic studies: To determine reaction rates, activation energies, and the influence of various parameters (temperature, pressure, reactant concentrations).
In-situ spectroscopic analysis (e.g., FTIR, NMR): To identify and characterize reaction intermediates and transition states.
Isotope labeling studies: To trace the pathways of atoms and functional groups during the reaction.
Computational approaches, such as Density Functional Theory (DFT) calculations, can complement experimental findings by:
Modeling reaction pathways: To determine the most energetically favorable routes.
Calculating the structures and energies of intermediates and transition states: To provide a more detailed picture of the reaction mechanism.
Simulating the interaction between reactants and catalysts: To aid in the rational design of more efficient catalysts.
Recent studies on the catalytic amination of phenols have proposed mechanisms involving the formation of metal-arene π-coordination complexes, such as η⁵-phenoxo intermediates, which facilitate the nucleophilic attack of the amine. organic-chemistry.orgresearchgate.net Similar integrated studies are needed for the specific synthesis of this compound to elucidate the precise roles of the catalyst, support, and reaction conditions. rsc.org
Table 3: Key Areas for Mechanistic Investigation
| Research Area | Experimental Techniques | Computational Methods | Expected Outcomes |
|---|---|---|---|
| Catalyst-Substrate Interaction | In-situ spectroscopy (FTIR, XAS), Temperature-programmed desorption/reaction | DFT calculations of adsorption energies and geometries | Understanding of how reactants bind to the catalyst surface and the nature of the active sites. |
| Identification of Intermediates | Cryogenic trapping with spectroscopic analysis, Isotope labeling | Calculation of intermediate structures and energies | Confirmation of the species involved in the reaction pathway. |
| Transition State Analysis | Kinetic isotope effect studies | Transition state searching and frequency calculations | Determination of the rate-limiting step and the energy barriers of the reaction. |
| Role of Solvents and Additives | Kinetic studies in different media | Solvation models, Molecular dynamics simulations | Elucidation of how the reaction environment influences the mechanism and kinetics. |
Rational Design and Synthesis of this compound Derivatives with Tailored Properties
The functional groups of this compound—the phenol and the secondary amine—offer opportunities for derivatization to create new molecules with tailored properties for specific applications. Future research should focus on the rational design and synthesis of such derivatives. The structure-activity relationships (SAR) of related p-aminophenol derivatives can provide valuable insights for this purpose. pharmacy180.comnih.govyoutube.com
Potential derivatization strategies include:
Modification of the phenolic hydroxyl group: Etherification or esterification could alter the compound's solubility, lipophilicity, and reactivity.
Substitution on the aromatic ring: Introducing other functional groups onto the phenyl ring could modulate the electronic properties and biological activity.
Modification of the amino group: Acylation or further alkylation of the secondary amine could lead to derivatives with different properties.
Modification of the cyclohexyl ring: Introducing substituents on the cyclohexyl ring could influence the steric and conformational properties of the molecule.
The design of these derivatives could be guided by computational methods, such as molecular docking and QSAR, to predict their properties before synthesis. For example, derivatives could be designed to have enhanced antioxidant activity, improved thermal stability for polymer applications, or specific biological activities for pharmaceutical development. nih.govnih.govnih.gov
Table 4: Potential Derivatives of this compound and Their Hypothetical Tailored Properties
| Derivatization Site | Modification | Potential Tailored Property | Rationale/Application Area |
|---|---|---|---|
| Phenolic -OH | O-methylation/O-ethylation | Increased lipophilicity, altered metabolic stability. | Potential for enhanced bioavailability in pharmaceutical applications. pharmacy180.com |
| O-acylation | Formation of prodrugs, altered solubility. | Controlled release of the active compound, use as a building block for polyesters. | |
| Aromatic Ring | Halogenation (e.g., -Cl, -Br) | Modified electronic properties, potential for enhanced biological activity. | Fine-tuning of properties for use as a chemical intermediate. |
| Nitration | Precursor for further functionalization. | Synthesis of more complex derivatives. | |
| Amino -NH- | N-acetylation | Reduced basicity, altered biological activity. | Analogy to paracetamol, potentially modifying its pharmacological profile. youtube.com |
| N-alkylation with functionalized groups | Introduction of new functionalities (e.g., esters, amides). | Creation of multifunctional molecules for advanced materials or as ligands. | |
| Cyclohexyl Ring | Introduction of hydroxyl or keto groups | Increased polarity, potential for new hydrogen bonding interactions. | Altering solubility and interaction with biological targets. |
Scalability and Industrial Implementation Challenges in this compound Production and Application
The transition from laboratory-scale synthesis to large-scale industrial production presents a number of challenges that need to be addressed for the successful commercialization of this compound. These challenges encompass process engineering, economic viability, and safety considerations.
Key scalability and industrial implementation challenges include:
Catalyst cost and performance: Many of the promising catalytic systems for green synthesis rely on precious metals like rhodium, palladium, or ruthenium. The cost, stability, and recyclability of these catalysts are major factors in the economic feasibility of an industrial process.
Reaction conditions: High temperatures and pressures, often required for catalytic reactions, necessitate specialized and costly industrial reactors and pose safety risks.
Product separation and purification: The efficient separation of the product from unreacted starting materials, byproducts, and the catalyst is crucial for achieving high purity and can be energy-intensive.
Waste management: The development of processes that minimize waste generation and allow for the recycling of solvents and byproducts is essential for environmental and economic sustainability.
Process intensification: The use of continuous flow reactors instead of batch reactors can offer advantages in terms of safety, efficiency, and scalability.
Future research in this area should focus on process optimization and the development of robust and cost-effective manufacturing processes. This includes the design of highly active and stable catalysts that can operate under milder conditions, the development of efficient separation technologies, and the implementation of continuous manufacturing platforms. arxiv.org
Table 5: Scalability Challenges and Potential Mitigation Strategies
| Challenge | Description | Potential Mitigation Strategies |
|---|---|---|
| Catalyst Cost and Deactivation | Precious metal catalysts are expensive and can lose activity over time. | Development of catalysts based on more abundant and less expensive metals; immobilization of catalysts for easy recovery and reuse; investigation of catalyst regeneration methods. |
| Harsh Reaction Conditions | High temperatures and pressures increase energy consumption and capital costs for equipment. | Design of more active catalysts that operate under milder conditions; use of process intensification techniques like microwave-assisted synthesis to reduce reaction times and energy input. |
| Downstream Processing | Separation and purification of the final product can be complex and costly. | Development of crystallization-based purification methods; use of membrane separation technologies; designing reactions with high selectivity to minimize byproduct formation. |
| Solvent Use and Waste Generation | Large volumes of organic solvents contribute to cost and environmental impact. | Use of greener solvents (e.g., water, ionic liquids); development of solvent-free reaction conditions; implementation of solvent recycling systems. |
| Batch vs. Continuous Processing | Batch processing can be less efficient and more difficult to scale up than continuous processes. | Development of continuous flow reactor systems for the synthesis of this compound, allowing for better control, improved safety, and easier scale-up. |
Q & A
Q. What are the critical safety protocols for handling 4-(Cyclohexylamino)phenol in laboratory settings?
- Methodological Answer : Always use PPE (nitrile gloves, EN 166-certified eye protection) to avoid skin/eye contact. Ensure local exhaust ventilation to minimize inhalation of dust or aerosols. For spills, collect material using non-sparking tools and dispose of it as hazardous waste in sealed containers. Respiratory protection (e.g., P95 respirators) is required in poorly ventilated areas. Store separately from oxidizers and acids to prevent reactive hazards .
Q. How can researchers verify the identity and purity of synthesized this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm molecular structure via characteristic cyclohexyl and phenolic proton signals.
- HPLC with UV detection (λ ~280 nm) to assess purity, comparing retention times against a certified reference standard.
- Mass spectrometry (ESI-MS) to validate molecular weight (176.25 g/mol) .
Q. What are the primary hazards associated with prolonged exposure to this compound?
- Methodological Answer : Chronic exposure may cause respiratory irritation (H335) and skin sensitization. Implement regular air monitoring using gas chromatography or OSHA-approved passive samplers. For in vitro studies, use fume hoods with face velocity ≥0.5 m/s. Document symptoms (e.g., coughing, dermatitis) and consult occupational health guidelines for medical surveillance .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported acute toxicity data for this compound?
- Methodological Answer : Discrepancies may arise from differences in test models (e.g., rodent vs. zebrafish) or exposure routes (oral vs. dermal). Conduct dose-response studies using standardized OECD Test Guidelines (e.g., TG 423 for acute oral toxicity). Cross-validate results with in silico tools like QSAR models, and reconcile data by adjusting for bioavailability differences (e.g., logP = 2.8 ± 0.3) .
Q. What synthetic strategies optimize the regioselective functionalization of this compound?
- Methodological Answer : To direct electrophilic substitution (e.g., nitration) to the para-position relative to the amino group:
Q. How does the stability of this compound vary under different storage conditions?
Q. What analytical methods are suitable for quantifying trace residues of this compound in environmental samples?
- Methodological Answer : Use SPE-LC-MS/MS :
- Solid-phase extraction (C18 cartridges) with methanol elution.
- LC separation on a Zorbax Eclipse Plus C18 column (2.1 × 50 mm, 1.8 µm).
- MS detection in MRM mode (m/z 176 → 107 for quantification). Achieve LOD ≤0.1 µg/L with isotope dilution (¹³C₆-labeled internal standard) .
Data Contradiction & Experimental Design
Q. How should researchers design experiments to address conflicting reports on the compound’s mutagenic potential?
- Methodological Answer : Conduct Ames tests (OECD TG 471) using TA98 and TA100 strains with/without metabolic activation (S9 mix). Include positive controls (e.g., sodium azide) and dose ranges (0.1–500 µg/plate). Use Comet assays in human lymphocytes to assess DNA damage. Statistically analyze dose-response curves (EC₅₀) with ANOVA and post-hoc tests .
Q. What experimental controls are critical when studying this compound’s reactivity in Friedel-Crafts alkylation?
- Methodological Answer : Include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
